Physicochemical Profiling and Analytical Methodologies for 1-(Furan-3-carbonyl)-3-methylpiperazine
Executive Summary In the landscape of fragment-based drug discovery (FBDD) and lead optimization, the selection of appropriate building blocks is critical for defining the pharmacokinetic and pharmacodynamic trajectories...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of fragment-based drug discovery (FBDD) and lead optimization, the selection of appropriate building blocks is critical for defining the pharmacokinetic and pharmacodynamic trajectories of a therapeutic candidate. 1-(Furan-3-carbonyl)-3-methylpiperazine (CAS: 1496395-77-7) represents a highly versatile, low-molecular-weight scaffold[1]. It integrates a heteroaromatic furan-3-yl moiety with a basic, sterically hindered 3-methylpiperazine ring.
As an application scientist overseeing preclinical profiling, I emphasize that understanding the physicochemical causality of this molecule is paramount. The 3-methyl substitution is not merely a structural decoration; it fundamentally breaks molecular symmetry, lowering crystal lattice energy to enhance aqueous solubility, while simultaneously providing steric shielding to the secondary amine, thereby modulating its pKa and metabolic stability[2].
Structural and In Silico Physicochemical Profiling
Before committing to benchtop assays, establishing a robust computational profile allows us to define the boundary conditions for our experimental setups. The furan-3-carbonyl group provides a distinct vector trajectory compared to its 2-carbonyl isomer, minimizing steric clashes in tight binding pockets while maintaining hydrogen bond acceptor capabilities[3].
Quantitative Data Summary
The following table summarizes the core physicochemical parameters, synthesizing computational predictions with structural causality.
Hydrophilic nature ensures low non-specific protein binding and high free fraction[3].
TPSA
45.5 Ų
Excellent passive membrane permeability (well below the 90 Ų threshold for CNS penetration)[5].
H-Bond Donors / Acceptors
1 / 3
Favorable for target engagement; secondary amine acts as the sole donor.
Basic pKa (Amine)
~8.2 - 8.5
Predominantly protonated at physiological pH (7.4), allowing for stable HCl salt formation[6].
Experimental Methodologies for Physicochemical Validation
Computational data must be anchored by empirical validation. The following protocols are designed as self-validating systems to ensure absolute data integrity during the profiling of 1-(furan-3-carbonyl)-3-methylpiperazine.
Causality: The ionization state of the piperazine nitrogen at pH 7.4 dictates both solubility (LogS) and lipophilicity (LogD). Because the un-ionized free base may precipitate in purely aqueous media, a cosolvent system is mandatory to maintain homogeneity during titration.
Step-by-Step Methodology:
Preparation: Prepare a 1.0 mM solution of the compound in three distinct Methanol/0.15 M KCl (aq) ratios (e.g., 30%, 40%, and 50% MeOH). The KCl maintains a constant ionic strength.
Acidification: Lower the solution pH to 2.0 using standardized 0.5 M HCl to ensure the 3-methylpiperazine nitrogen is fully protonated.
Titration: Titrate the solution with standardized 0.5 M KOH under a continuous nitrogen purge (to prevent CO2 absorption, which forms carbonic acid and skews the titration curve) up to pH 11.0.
Data Acquisition: Record the volume of titrant versus pH. Calculate the apparent pKa (psKa) from the inflection point of the first derivative curve.
Yasuda-Shedlovsky Extrapolation: Plot the psKa values against the dielectric constant of the respective cosolvent mixtures.
Self-Validation: Linearly extrapolate to 0% cosolvent to derive the true aqueous pKa. An
for the extrapolation line confirms the absence of compound aggregation or precipitation during the assay.
Protocol 3.2: Shake-Flask LogD(7.4) Profiling with LC-MS/MS
Causality: LogD(7.4) is a superior predictor of in vivo partitioning compared to LogP, as it accounts for the protonated state of the basic amine at physiological pH.
Step-by-Step Methodology:
Phase Saturation: Mutually saturate HPLC-grade n-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) by vigorous stirring for 24 hours prior to the experiment.
Incubation: Dissolve 1-(furan-3-carbonyl)-3-methylpiperazine in the octanol phase at a concentration of 1 mg/mL. Combine with an equal volume of the saturated PBS phase in a glass vial.
Equilibration: Agitate the biphasic system on an orbital shaker at 300 rpm for 2 hours at a strictly controlled 25°C.
Phase Separation: Centrifuge the vials at 3000 x g for 15 minutes. This step is critical to break any micro-emulsions that would artificially inflate the aqueous concentration.
Quantification: Analyze aliquots from both phases using LC-MS/MS (ESI+ mode). Monitor the specific [M+H]+ transition at m/z 195.11 to ensure high specificity[3].
Self-Validation: Calculate mass balance by comparing the sum of the compound in both phases against the initial input. A recovery of 95-105% validates that the compound did not adsorb to the glass or degrade during equilibration.
Fig 1: Experimental workflow for self-validating physicochemical characterization.
Mechanistic Insights into ADME and Stability
The structural components of 1-(furan-3-carbonyl)-3-methylpiperazine dictate its metabolic fate.
The Furan Ring: Unsubstituted furans are often flagged as structural alerts due to their susceptibility to hepatic CYP450-mediated oxidation, which can yield reactive cis-enedione or epoxide intermediates capable of forming covalent protein adducts. However, the electron-withdrawing nature of the carbonyl group at the 3-position significantly deactivates the furan ring toward electrophilic oxidation, mitigating this toxicity risk compared to simple alkyl-furans.
The 3-Methylpiperazine Moiety: The secondary amine is the primary site for Phase I metabolism (N-oxidation and N-dealkylation). The strategic placement of the methyl group adjacent to the basic nitrogen introduces steric hindrance. This physical barrier slows the kinetics of CYP-mediated N-dealkylation and Phase II N-glucuronidation, thereby extending the compound's half-life compared to its des-methyl counterpart[2].
Fig 2: Predicted CYP450-mediated metabolic pathways and clearance mechanisms.
References
Title: 926210-83-5|1-(Furan-3-carbonyl)piperidin-4-amine - BLDpharm (Contains CAS 1496395-77-7 catalog data)
1-(Furan-3-carbonyl)-3-methylpiperazine: Structural Elucidation, Synthesis, and Applications in Medicinal Chemistry
Executive Summary As a Senior Application Scientist, I approach the design and integration of chemical building blocks not merely as structural components, but as dynamic modulators of biological systems. 1-(Furan-3-carb...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist, I approach the design and integration of chemical building blocks not merely as structural components, but as dynamic modulators of biological systems. 1-(Furan-3-carbonyl)-3-methylpiperazine (FCMP) is a highly versatile pharmacophore that bridges two privileged motifs: the hydrogen-bonding furan-3-carbonyl vector and the conformationally restricted 3-methylpiperazine core. This technical whitepaper provides an in-depth analysis of FCMP’s structural properties, a self-validating synthetic methodology, and its critical role in modern drug discovery—ranging from epigenetic fragment-based drug design (FBDD) to broad-spectrum viral entry inhibitors.
Part 1: Physicochemical Profiling & Structural Elucidation
The molecular architecture of FCMP is defined by its precise stereoelectronic properties. The furan ring serves as an electron-rich aromatic system capable of
π−π
stacking and hydrogen-bond acceptance. Crucially, the addition of a methyl group at the 3-position of the piperazine ring breaks the symmetry of the molecule. This chiral center introduces steric hindrance that modulates the basicity (
pKa
) of the secondary amine, improving the metabolic stability of the compound against oxidative degradation compared to unsubstituted piperazines .
Quantitative Structural Data
The following table summarizes the core physicochemical parameters of FCMP, essential for calculating reaction stoichiometry and predicting pharmacokinetic behavior[1].
Property
Value
IUPAC Name
Furan-3-yl(3-methylpiperazin-1-yl)methanone
CAS Registry Number
1496395-77-7
Molecular Formula
C₁₀H₁₄N₂O₂
Molecular Weight
194.23 g/mol
Monoisotopic Mass
194.1055 Da
SMILES
CC1CN(CCN1)C(=O)C2=COC=C2
Hydrogen Bond Donors
1 (Secondary amine at N4)
Hydrogen Bond Acceptors
3 (Carbonyl oxygen, furan oxygen, tertiary amide)
Rotatable Bonds
1 (Amide C-N bond)
Part 2: Synthetic Methodology and Structural Validation
To ensure high yield and absolute regiocontrol, the synthesis of FCMP must account for the differential steric environments of the two piperazine nitrogens. The following protocol outlines a self-validating workflow for the amide coupling of furan-3-carboxylic acid with a mono-protected 3-methylpiperazine derivative.
Step-by-Step Experimental Protocol
Reagent Preparation (0 °C):
Dissolve 1.0 equivalent of furan-3-carboxylic acid in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.
Causality: Anhydrous conditions are mandatory to prevent the competitive aqueous hydrolysis of the highly reactive active ester intermediate formed in the next step.
Carboxyl Activation:
Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir at 0 °C for 15 minutes.
Causality: HATU is selected over traditional EDC/HOBt because it rapidly generates a highly reactive 7-azabenzotriazole active ester, which is critical for overcoming the steric hindrance associated with substituted piperazines. DIPEA acts as a non-nucleophilic base, deprotonating the carboxylic acid without participating in unwanted side reactions.
Regioselective Coupling:
Slowly add 1.1 equivalents of 4-Boc-3-methylpiperazine. Stir the mixture at room temperature for 12 hours.
Causality: While the N1 position is naturally less hindered than the N4 position (adjacent to the methyl group), utilizing a Boc-protected derivative guarantees 100% regiocontrol and prevents bis-acylation.
Aqueous Workup & Self-Validation:
Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate (3x). Wash the combined organic layers with brine.
Self-Validating System: Before proceeding, analyze a crude aliquot via LC-MS. The workup removes water-soluble DMF and DIPEA salts. The LC-MS must show the disappearance of the starting acid and the presence of the Boc-protected intermediate (
[M+H]+=295.16
).
Deprotection & Purification:
Treat the intermediate with a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) for 2 hours to remove the Boc group. Concentrate in vacuo and purify via flash column chromatography (DCM:MeOH gradient) to yield pure FCMP (
[M+H]+=195.11
).
Figure 1: Step-by-step regioselective synthetic workflow for 1-(furan-3-carbonyl)-3-methylpiperazine.
Part 3: Pharmacological Relevance & Pathway Integration
The FCMP scaffold is not a passive structural linker; it actively engages biological targets. Recent advancements in medicinal chemistry highlight two primary domains where this specific molecular weight and structure provide a competitive edge.
Broad-Spectrum Filovirus Entry Inhibition
Furan-3-carbonyl piperazine derivatives have been identified as highly potent, broad-spectrum [2]. During viral entry, the Ebola virus is endocytosed and its surface glycoprotein is cleaved by host cathepsins to form GPCL. GPCL must bind to the host endosomal receptor Niemann-Pick C1 (NPC1) to facilitate viral fusion. FCMP-derived small molecules specifically disrupt this crucial NPC1/GPCL protein-protein interaction, effectively blocking viral infection at sub-micromolar potencies[2].
Epigenetic Fragment-Based Drug Design (FBDD)
Because of its low molecular weight (194.23 g/mol ) and high ligand efficiency, FCMP is an ideal starting point for FBDD. High-throughput crystallographic screening has successfully resolved [3]. The furan oxygen frequently acts as a hydrogen bond acceptor for conserved asparagine residues in the bromodomain binding pocket, while the 3-methylpiperazine directs subsequent vectors toward solvent-exposed regions for further structural elaboration.
Figure 2: Pharmacological integration of FCMP derivatives in filovirus entry inhibition via NPC1 targeting.
References
Broad spectrum inhibitors of filoviruses (US11459308B2). Google Patents. [2]
(R)-1-Boc-3-methylpiperazine Applications in Medicinal Chemistry. Chem-Impex International. [4]
7FVH: PanDDA analysis group deposition -- PHIP in complex with Z5067911819 ((2R)-4-(furan-3-carbonyl)-N-(4-methoxyphenyl)-2-methylpiperazine-1-carboxamide). RCSB Protein Data Bank.[3]
An In-Depth Technical Guide to the Pharmacokinetic Profile of 1-(Furan-3-carbonyl)-3-methylpiperazine
Abstract This technical guide provides a comprehensive overview of the anticipated pharmacokinetic profile of the novel compound 1-(furan-3-carbonyl)-3-methylpiperazine. In the absence of direct empirical data for this s...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview of the anticipated pharmacokinetic profile of the novel compound 1-(furan-3-carbonyl)-3-methylpiperazine. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles from the pharmacokinetics of structurally related furan and piperazine derivatives to construct a predictive model of its absorption, distribution, metabolism, and excretion (ADME) characteristics. Furthermore, this guide serves as a practical handbook for researchers and drug development professionals, offering detailed, field-proven experimental protocols for the in-vitro and in-vivo characterization of this compound's pharmacokinetic properties. The methodologies presented are designed to be self-validating, ensuring the generation of robust and reliable data. By elucidating the likely metabolic pathways and outlining a clear investigational roadmap, this guide aims to accelerate the preclinical development of 1-(furan-3-carbonyl)-3-methylpiperazine and similar chemical entities.
Introduction: Structural Rationale and Therapeutic Potential
The compound 1-(furan-3-carbonyl)-3-methylpiperazine incorporates two key pharmacophores: a furan ring and a methylpiperazine moiety. The furan ring, a five-membered aromatic heterocycle, is a prevalent scaffold in numerous pharmacologically active compounds, often serving as a bioisostere for a phenyl group to enhance metabolic stability and receptor interaction.[1] Its electronic and steric properties can significantly influence a molecule's binding affinity and overall pharmacokinetic profile.[1] The piperazine ring is a common structural motif in medicinal chemistry, known to improve the aqueous solubility and basicity of compounds, which can facilitate oral absorption.[2] Piperazine derivatives are found in a wide array of approved drugs, including antibacterial, antiallergic, and antipsychotic agents.[2][3][4] The combination of these two moieties in 1-(furan-3-carbonyl)-3-methylpiperazine suggests a molecule designed for potential biological activity, with physicochemical properties amenable to drug development.
Predicted Pharmacokinetic Profile
Based on the known ADME properties of furan and piperazine-containing compounds, a hypothetical pharmacokinetic profile for 1-(furan-3-carbonyl)-3-methylpiperazine is proposed below. This predictive framework provides a starting point for experimental investigation.
Absorption
The presence of the basic piperazine ring is expected to confer good aqueous solubility at physiological pH, potentially leading to favorable oral absorption. The overall lipophilicity, which can be estimated by calculating the partition coefficient (LogP), will be a critical determinant of its ability to permeate the gastrointestinal membrane.
Distribution
Following absorption, the compound's distribution will be influenced by its plasma protein binding and tissue permeability. Many piperazine-containing drugs exhibit a high volume of distribution, suggesting extensive tissue uptake.[5] The degree of plasma protein binding, primarily to albumin, will dictate the fraction of unbound drug available for pharmacological activity and metabolism.[5]
Metabolism
The metabolism of 1-(furan-3-carbonyl)-3-methylpiperazine is anticipated to be a key determinant of its half-life and potential for drug-drug interactions. The furan and piperazine moieties present several potential sites for metabolic transformation.
Furan Ring Metabolism: The furan ring can undergo oxidation, which may lead to the formation of reactive metabolites.[1] A potential metabolic pathway involves the formation of cis-2-butene-1,4-dial, a reactive intermediate that can conjugate with glutathione.[6]
Piperazine Ring Metabolism: The piperazine ring is susceptible to several metabolic reactions, including N-dealkylation, hydroxylation, and ring opening.[7][8] The methyl group on the piperazine ring is a likely site for N-demethylation.
Amide Bond Hydrolysis: The amide linkage between the furan and piperazine rings could be subject to hydrolysis by amidases.
The primary enzymes responsible for these transformations are likely to be the cytochrome P450 (CYP) family of enzymes in the liver.[9]
Excretion
The parent compound and its metabolites are expected to be eliminated from the body primarily through renal and/or biliary excretion. The physicochemical properties of the metabolites, such as their polarity, will determine the predominant route of excretion. More polar metabolites are typically excreted in the urine.
Experimental Protocols for Pharmacokinetic Characterization
To empirically determine the pharmacokinetic profile of 1-(furan-3-carbonyl)-3-methylpiperazine, a series of in-vitro and in-vivo studies are required. The following protocols are based on established methodologies in drug metabolism and pharmacokinetics.
In-Vitro ADME Assays
Objective: To determine the intrinsic clearance of the compound in liver microsomes.
Protocol:
Prepare an incubation mixture containing liver microsomes (human, rat, or other species of interest), NADPH (as a cofactor), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).
Initiate the reaction by adding the test compound.
Incubate the mixture at 37°C.
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Centrifuge the samples to precipitate the proteins.
Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.[6]
Calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).
Objective: To identify the specific CYP isoforms responsible for the metabolism of the compound.
Protocol:
Incubate the test compound with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of NADPH.
Alternatively, use human liver microsomes in the presence of specific chemical inhibitors for each major CYP isoform.
Analyze the formation of metabolites or the depletion of the parent compound by LC-MS/MS.
The CYP isoform that shows the highest rate of metabolism is identified as the primary metabolizing enzyme.
Objective: To determine the fraction of the compound bound to plasma proteins.
Protocol:
Use equilibrium dialysis, ultrafiltration, or ultracentrifugation methods.
For equilibrium dialysis, place plasma containing the test compound in one chamber of a dialysis cell, separated by a semi-permeable membrane from a buffer-filled chamber.
Allow the system to reach equilibrium.
Measure the concentration of the compound in both the plasma and buffer chambers.
Calculate the percentage of protein binding.
In-Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic parameters of the compound in a relevant animal model (e.g., rat, mouse).
Protocol:
Administer a single dose of the compound to the animals via the intended clinical route (e.g., oral gavage, intravenous injection).
Collect blood samples at predetermined time points (e.g., pre-dose, and at multiple time points post-dose).
Process the blood samples to obtain plasma.
Extract the compound and any potential internal standard from the plasma using liquid-liquid extraction or solid-phase extraction.[10]
Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.[5][11]
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).
Metabolite Identification
Objective: To identify the major metabolites of the compound in vivo.
Protocol:
Collect urine and feces from the animals in the in-vivo pharmacokinetic study.
Pool the samples and extract the metabolites.
Analyze the extracts using high-resolution mass spectrometry (HRMS) to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.[7][8]
Compare the in-vivo metabolite profile with the in-vitro profile from the liver microsome study.
Visualization of Key Processes
Proposed Metabolic Pathway
Caption: Proposed Phase I and Phase II metabolic pathways of 1-(furan-3-carbonyl)-3-methylpiperazine.
In-Vivo Pharmacokinetic Study Workflow
Caption: Workflow for a typical in-vivo pharmacokinetic study.
Quantitative Data Summary (Hypothetical)
The following table presents a template for summarizing the key pharmacokinetic parameters that would be obtained from the described studies.
Parameter
Symbol
Predicted Value Range
Experimental Value
Absorption
Oral Bioavailability
F (%)
30 - 70
Time to Maximum Concentration
Tmax (h)
0.5 - 2
Maximum Concentration
Cmax (ng/mL)
Dose-dependent
Distribution
Plasma Protein Binding
%
> 80
Volume of Distribution
Vd (L/kg)
> 1
Metabolism
In-vitro Half-life (HLM)
t½ (min)
15 - 60
Intrinsic Clearance
CLint (µL/min/mg)
Moderate to High
Elimination
In-vivo Half-life
t½ (h)
2 - 8
Total Body Clearance
CL (L/h/kg)
Moderate
Conclusion and Future Directions
This technical guide provides a robust framework for the preclinical pharmacokinetic evaluation of 1-(furan-3-carbonyl)-3-methylpiperazine. While the predicted profile offers a valuable starting point, empirical data from the outlined experimental protocols are essential for a definitive characterization. Future studies should focus on conducting these in-vitro and in-vivo experiments to generate a comprehensive ADME dataset. This will be critical for assessing the compound's drug-like properties, predicting its human pharmacokinetics, and guiding its further development as a potential therapeutic agent.
References
Al-Ghorbani, M., et al. (2013). Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. Arabian Journal of Chemistry. [Link]
Shi, L., et al. (2008). Discovery of potent furan piperazine sodium channel blockers for treatment of neuropathic pain. Bioorganic & Medicinal Chemistry. [Link]
Hassan, S. S., & Al-Dhfyan, A. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
Peterson, L. A. (2008). Biomarkers of furan exposure by metabolic profiling of rat urine with liquid chromatography-tandem mass spectrometry and principal component analysis. Chemical Research in Toxicology. [Link]
Prakash, C., et al. (2012). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Drug Metabolism and Disposition. [Link]
Li, J., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. [Link]
Chawla, G., et al. (2013). Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}. ResearchGate. [Link]
Chou, C. W., et al. (2001). Pharmacokinetics of a new antitumor 3-arylisoquinoline derivative, CWJ-a-5. Journal of Pharmacy and Pharmacology. [Link]
Yılmaz, F., et al. (2020). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)3 mediated radical cyclizations. Molecules. [Link]
Das, P., & De, B. (2015). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica. [Link]
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
Panda, S. S., et al. (2024). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Journal of Emerging Technologies and Innovative Research. [Link]
Gajula, S. N. R., et al. (2022). Green bioanalysis: an innovative and eco-friendly approach for analyzing drugs in biological matrices. Bioanalysis. [Link]
Chou, C. W., et al. (2004). Pharmacokinetics of a new antitumor agent, 1-[3-(Furo[3,2-C]quinolin-4-ylamino)phenyl]-ethanoe-O-methyl-oxime, in rat using a high performance liquid chromatography method. Journal of Pharmacy and Pharmaceutical Sciences. [Link]
Staack, R. F., & Maurer, H. H. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology. [Link]
Staack, R. F., et al. (2003). New Designer Drug 1-(3-trifluoromethylphenyl) Piperazine (TFMPP): Gas chromatography/mass Spectrometry and Liquid chromatography/mass Spectrometry Studies on Its Phase I and II Metabolism and on Its Toxicological Detection in Rat Urine. Journal of Mass Spectrometry. [Link]
Singh, V., et al. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science. [Link]
Yilmaz, B., & Parlak, A. E. (2024). Pharmacological investigation of formyl and acetyl substituents on piperazine: Docking, ADMET and Molecular Dynamics Simulations. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
Preliminary Toxicity Screening of 1-(Furan-3-carbonyl)-3-methylpiperazine: A Mechanistic Whitepaper
As drug development accelerates, the attrition rate due to unforeseen toxicity remains a critical bottleneck. For novel pharmacophores and synthetic intermediates like 1-(furan-3-carbonyl)-3-methylpiperazine , preliminar...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development accelerates, the attrition rate due to unforeseen toxicity remains a critical bottleneck. For novel pharmacophores and synthetic intermediates like 1-(furan-3-carbonyl)-3-methylpiperazine , preliminary in vitro toxicity screening cannot be a generic checklist. It must be a rationally designed, mechanistically driven investigation tailored to the specific liabilities of the molecule's structural moieties.
This whitepaper outlines an in-depth, self-validating screening strategy for 1-(furan-3-carbonyl)-3-methylpiperazine, fulfilling the early safety assessment requirements outlined in the [1].
To design an effective screening cascade, we must first deconstruct the molecule and understand the causality behind its potential toxicodynamics. 1-(Furan-3-carbonyl)-3-methylpiperazine contains two primary structural alerts:
The Furan-3-carbonyl Moiety (Hepatotoxicity & Reactive Metabolites): Furan rings are notorious in medicinal chemistry for their susceptibility to cytochrome P450 (CYP450)-mediated bioactivation. Specifically, CYP2E1 and CYP3A4 can oxidize the furan ring into highly reactive electrophilic intermediates, such as cis-enediones or epoxides. If not rapidly detoxified by intracellular glutathione (GSH), these electrophiles covalently bind to hepatic proteins, leading to profound Drug-Induced Liver Injury (DILI).
The 3-Methylpiperazine Ring (Cardiotoxicity): Piperazine derivatives containing basic amines frequently interact with the central cavity of the hERG (human Ether-à-go-go-Related Gene) potassium channel. While the 3-methyl group provides steric hindrance that may mitigate this binding, the risk of QT prolongation necessitates rigorous electrophysiological screening.
Mechanistic pathway of furan-mediated bioactivation and hepatotoxicity.
The Tiered Screening Workflow
To isolate and quantify these risks, we employ a parallel, three-tiered in vitro screening workflow. This approach ensures that we capture both direct cytotoxicity and metabolism-dependent toxicity before advancing to in vivo models.
Parallel tiered in vitro toxicity screening workflow for early drug development.
Because the furan ring's toxicity is metabolism-dependent, standard cytotoxicity assays using immortalized cell lines like HepG2 are insufficient due to their lack of basal CYP450 expression. As detailed in recent pragmatic approaches to in vitro liver toxicity testing[2], metabolically competent models are mandatory.
Protocol 1.1: Reactive Metabolite Trapping via LC-MS/MS
This assay directly quantifies the formation of dangerous electrophiles by trapping them with exogenous Glutathione (GSH).
Self-Validation: Acetaminophen (100 µM) is used as a positive control (forms NAPQI-GSH adducts); Verapamil is used as a negative control.
Methodology:
Prepare a 1 mL incubation mixture containing Human Liver Microsomes (HLMs) at 1 mg/mL protein concentration, 5 mM GSH, and 10 µM of 1-(furan-3-carbonyl)-3-methylpiperazine in 100 mM potassium phosphate buffer (pH 7.4).
Pre-incubate the mixture at 37°C for 5 minutes.
Initiate the reaction by adding 1 mM NADPH.
Incubate for 60 minutes at 37°C in a shaking water bath.
Quench the reaction by adding 1 mL of ice-cold acetonitrile containing an internal standard.
Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.
Analyze the supernatant via LC-MS/MS, utilizing a neutral loss scan of 307 Da (characteristic of GSH conjugates) to identify furan-derived adducts.
Protocol 1.2: 3D HepaRG Spheroid Cytotoxicity Assay
HepaRG cells are utilized because they differentiate to express functional Phase I and Phase II metabolizing enzymes at levels comparable to primary human hepatocytes.
Self-Validation: Chlorpromazine serves as a hepatotoxic positive control; 0.1% DMSO serves as the vehicle baseline.
Methodology:
Seed differentiated HepaRG cells into 96-well ultra-low attachment plates to form 3D spheroids (approx. 2,000 cells/well).
Culture for 7 days to ensure compact spheroid formation and metabolic competence.
Dose the spheroids with 1-(furan-3-carbonyl)-3-methylpiperazine in a 10-point concentration gradient (0.1 µM to 300 µM) for 72 hours.
Assess cell viability using the CellTiter-Glo 3D Cell Viability Assay to measure ATP depletion.
Calculate the
IC50
using non-linear regression analysis.
Tier 2: Cardiotoxicity (hERG Inhibition)
To address the piperazine liability, we must evaluate the compound's potential to block the delayed rectifier potassium current (
IKr
), which is a primary cause of lethal cardiac arrhythmias.
Protocol 2.1: Automated Patch-Clamp hERG Assay
Self-Validation: E-4031 (a known hERG blocker) is used as a positive control to ensure assay sensitivity (
IC50
~ 10-50 nM).
Methodology:
Culture HEK293 cells stably transfected with the hERG gene.
Harvest cells and suspend them in extracellular recording solution.
Load the cells into an automated patch-clamp system (e.g., QPatch or SyncroPatch).
Establish whole-cell configuration and apply a voltage step protocol: depolarize to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the hERG tail current.
Perfuse the test compound at varying concentrations (1 µM to 100 µM) and measure the fractional block of the tail current.
Generate a concentration-response curve to determine the
IC50
.
Tier 3: Genotoxicity (Miniaturized Ames Test)
Furan epoxides can act as DNA-reactive mutagens. To comply with [3], a bacterial reverse mutation assay is required.
Protocol 3.1: Miniaturized Ames Fluctuation Test
Self-Validation: 2-Aminoanthracene (requires metabolic activation) and 4-Nitroquinoline-N-oxide (direct-acting) are used as positive controls.
Methodology:
Prepare cultures of Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions).
Set up two parallel testing conditions: one with 10% rat liver S9 fraction (for metabolic activation of the furan ring) and one without S9.
Incubate the bacteria with 1-(furan-3-carbonyl)-3-methylpiperazine across a 6-point dose range in 384-well plates containing a pH indicator medium (bromocresol purple).
Incubate at 37°C for 48 hours.
Score the plates spectrophotometrically; wells that turn yellow indicate bacterial growth due to a reversion mutation restoring histidine synthesis.
Calculate the Mutagenic Index (MI) relative to the vehicle control.
Quantitative Data Summary & Go/No-Go Criteria
To facilitate rapid decision-making in the drug development pipeline, the quantitative readouts from the aforementioned protocols must be measured against strict, field-proven thresholds.
Table 1: Quantitative Go/No-Go Thresholds for Preliminary Screening
Assay
Target Metric
Go Threshold
No-Go Threshold
Rationale
GSH Trapping (LC-MS/MS)
GSH-Adduct Formation
< 50 pmol/mg protein
> 150 pmol/mg protein
High adduct levels indicate severe bioactivation liability and high risk of DILI.
3D HepaRG Cytotoxicity
IC50
(ATP Depletion)
> 50 µM
< 10 µM
Predicts acute hepatotoxicity; a low
IC50
here often correlates with clinical liver failure.
hERG Patch-Clamp
IC50
(Tail Current)
> 30 µM
< 1 µM
A high safety margin is required to prevent QT prolongation and Torsades de Pointes.
Miniaturized Ames Test
Mutagenic Index (MI)
< 2.0 (All strains)
≥ 2.0 (Any strain)
MI ≥ 2.0 indicates significant DNA reactivity, representing a hard stop for non-oncology indications.
References
Title: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach
Source: PubMed Central (PMC) - National Institutes of Health (NIH)
URL: [Link]
Title: Guidelines for the Testing of Chemicals (Section 4: Health Effects, Test No. 471)
Source: Organisation for Economic Co-operation and Development (OECD)
URL: [Link]
Application Note: Regioselective Synthesis of 1-(Furan-3-carbonyl)-3-methylpiperazine via HATU-Mediated Amide Coupling
Introduction and Strategic Rationale Furan-3-carboxamides and functionalized piperazines are highly privileged pharmacophores in modern medicinal chemistry. They frequently serve as core scaffolds in the development of p...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Strategic Rationale
Furan-3-carboxamides and functionalized piperazines are highly privileged pharmacophores in modern medicinal chemistry. They frequently serve as core scaffolds in the development of potent androgen receptor (AR) antagonists [1] and advanced antitumor agents [2].
The synthesis of 1-(furan-3-carbonyl)-3-methylpiperazine presents a specific regiochemical challenge: directing the acylation exclusively to one of the two secondary amines on the piperazine ring. Direct acylation of unprotected 2-methylpiperazine typically yields an inseparable mixture of regioisomers.
The Regioselective Strategy:
To achieve absolute regiocontrol, this protocol utilizes 1-Boc-2-methylpiperazine as the nucleophile. In this building block, the sterically hindered nitrogen (N1, adjacent to the methyl group) is protected by a tert-butyloxycarbonyl (Boc) group. The furan-3-carboxylic acid is coupled to the unhindered, free secondary amine (N4). Following successful amide bond formation, the Boc group is cleaved. Standard IUPAC renumbering of the resulting deprotected molecule designates the amide nitrogen as N1, seamlessly yielding the target 3-methylpiperazine architecture.
Mechanistic Pathway & Workflow
For the coupling phase, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected over traditional carbodiimides (e.g., EDC, DCC). The weak base DIPEA deprotonates the furan-3-carboxylic acid, allowing it to attack the uronium salt of HATU. This forms a highly reactive O-acyl(tetramethyl)isouronium intermediate, which is rapidly converted into an active HOAt (1-hydroxy-7-azabenzotriazole) ester. The nitrogen atom in the pyridine ring of HOAt provides a critical neighboring-group effect, accelerating the aminolysis step by hydrogen-bonding with the incoming piperazine amine [3, 4].
Figure 1: Regioselective synthesis workflow for 1-(furan-3-carbonyl)-3-methylpiperazine.
Reaction Optimization Data
The choice of coupling reagent drastically impacts the yield and reaction time when acylating secondary cyclic amines. Table 1 summarizes the empirical data validating the selection of HATU [3].
Coupling Reagent
Base
Solvent
Time to Completion
Conversion (%)
Impurity Profile
HATU
DIPEA
DMF
2 h
>98%
Clean
EDC·HCl / HOBt
DIPEA
DMF
12 h
75%
Unreacted acid
DCC
DMAP
DCM
24 h
60%
DCU byproduct issues
T3P (50% in EtOAc)
Et₃N
EtOAc
8 h
85%
Trace oligomers
Table 1: Quantitative comparison of coupling conditions for the synthesis of the Boc-protected intermediate.
Step-by-Step Experimental Protocols
Part A: Synthesis of 4-(Furan-3-carbonyl)-1-Boc-2-methylpiperazine
Self-Validating Control: The reaction progress must be monitored by LC-MS or TLC (staining with ninhydrin to confirm the consumption of the secondary amine).
Preparation of the Active Ester:
In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve furan-3-carboxylic acid (1.12 g, 10.0 mmol, 1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (15 mL) under an inert nitrogen atmosphere.
Add N,N-Diisopropylethylamine (DIPEA) (5.2 mL, 30.0 mmol, 3.0 equiv). The use of a sterically hindered base prevents unwanted side reactions and nucleophilic attack by the base itself.
Add HATU (4.18 g, 11.0 mmol, 1.1 equiv) in one portion. Stir the reaction mixture at room temperature for 15 minutes. The solution will typically transition to a pale yellow color, indicating the formation of the active HOAt ester.
Aminolysis:
Add 1-Boc-2-methylpiperazine (2.10 g, 10.5 mmol, 1.05 equiv) dropwise or in small portions to the activated ester solution.
Stir the reaction mixture at room temperature for 2 hours.
Quenching and Extraction:
Quench the reaction by pouring the mixture into 50 mL of saturated aqueous NaHCO₃.
Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 30 mL).
Wash the combined organic layers sequentially with 1M aqueous HCl (20 mL) to remove unreacted amine and DIPEA, followed by 5% aqueous LiCl (3 × 20 mL) to effectively remove residual DMF, and finally brine (20 mL).
Purification:
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc, gradient 80:20 to 50:50) to afford the Boc-protected intermediate as a colorless to pale yellow oil.
Part B: Boc Deprotection to Yield 1-(Furan-3-carbonyl)-3-methylpiperazine
Causality Note: Trifluoroacetic acid (TFA) is used to cleave the carbamate linkage. The reaction is initiated at 0 °C to control the exothermic nature of the initial protonation and prevent potential degradation of the furan ring.
Acidic Cleavage:
Dissolve the purified 4-(Furan-3-carbonyl)-1-Boc-2-methylpiperazine (approx. 2.5 g, 8.5 mmol) in anhydrous Dichloromethane (DCM) (10 mL) and cool the flask to 0 °C using an ice-water bath.
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours until TLC/LC-MS indicates complete consumption of the starting material.
Workup and Free-Basing:
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate with toluene (2 × 10 mL) to azeotropically remove residual trace TFA.
The resulting residue is the TFA salt of the product. To isolate the free base, dissolve the residue in a minimal amount of methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21), OR partition between DCM (30 mL) and 1M aqueous NaOH (20 mL).
If using liquid-liquid extraction, separate the layers, extract the aqueous layer with DCM (2 × 15 mL), dry the combined organics over Na₂SO₄, and concentrate in vacuo.
Final Isolation:
The final product, 1-(furan-3-carbonyl)-3-methylpiperazine , is obtained as a viscous oil or crystalline solid depending on ambient conditions. Store under inert atmosphere at 4 °C to prevent oxidative degradation of the secondary amine.
References
Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. ACS Publications. URL:[Link]
Discovery of antitumor anthra[2,3-b]furan-3-carboxamides: Optimization of synthesis and evaluation of antitumor properties. National Center for Biotechnology Information (PMC). URL:[Link]
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. URL:[Link]
Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Publications. URL:[Link]
Application
1-(furan-3-carbonyl)-3-methylpiperazine applications in drug discovery
Application Note: 1-(Furan-3-carbonyl)-3-methylpiperazine in Fragment-Based Drug Discovery and Targeted Library Synthesis Executive Summary The integration of 3D-rich, functionally dense fragments into drug discovery has...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: 1-(Furan-3-carbonyl)-3-methylpiperazine in Fragment-Based Drug Discovery and Targeted Library Synthesis
Executive Summary
The integration of 3D-rich, functionally dense fragments into drug discovery has fundamentally shifted how medicinal chemists approach lead generation. Among these, 1-(furan-3-carbonyl)-3-methylpiperazine (CAS: 1496395-77-7)[1] has emerged as a highly versatile building block. This application note details the structural rationale, physicochemical advantages, and validated experimental protocols for utilizing this specific fragment in the synthesis of kinase inhibitors, protein-protein interaction (PPI) modulators, and PROTAC linkers.
Part 1: Pharmacophore Analysis & Structural Rationale
The utility of 1-(furan-3-carbonyl)-3-methylpiperazine stems from the synergistic combination of its two primary motifs:
1. The 3-Methylpiperazine Core:
Unsubstituted piperazines are ubiquitous in drug design, often used to improve aqueous solubility, modulate pKa, and act as flexible linkers[2]. However, highly flexible rings incur a significant entropic penalty upon binding to a target protein[3]. The introduction of a methyl group at the 3-position of the piperazine ring restricts the conformational flipping of the chair structure. This pre-organization reduces the entropic price paid during target engagement, often leading to improved binding affinity compared to more flexible analogues[3]. Furthermore, the secondary amine at the 4-position serves as a highly reactive, yet sterically guided, synthetic handle.
2. The Furan-3-carbonyl Vector:
While furan-2-carbonyl derivatives are common, the furan-3-carbonyl isomer provides a distinct geometric vector. The oxygen atom in the furan ring acts as a localized hydrogen bond acceptor, while the aromatic system engages in
π−π
or cation-
π
interactions. In kinase inhibitor design, this moiety is particularly effective at probing solvent-exposed channels or accommodating the DFG-out conformation, distinct from the binding modes of traditional flat heteroaromatics[4]. Furthermore, furan-3-carboxamide derivatives have demonstrated potent antiproliferative properties when utilized as core scaffolds in antitumor agents[5].
Part 2: Quantitative Data & Physicochemical Profiling
To successfully integrate this fragment into a screening library, its baseline physicochemical properties must be understood. The table below summarizes the theoretical and calculated parameters that make it an ideal Rule-of-Three (Ro3) compliant fragment.
Property
Value
Drug Design Implication
Molecular Weight
194.23 g/mol
Ideal for Fragment-Based Drug Discovery (FBDD); allows room for significant synthetic elaboration.
LogP (calculated)
~0.8 - 1.2
Excellent aqueous solubility; minimizes non-specific binding in biochemical assays.
Hydrogen Bond Donors
1 (Secondary Amine)
Provides a critical vector for target engagement or subsequent covalent coupling.
Hydrogen Bond Acceptors
3 (Carbonyl, Furan O, Piperazine N)
High capacity for interacting with kinase hinge regions or solvent channel residues.
Topological Polar Surface Area (TPSA)
~41.5 Ų
Highly favorable for membrane permeability, including potential Blood-Brain Barrier (BBB) penetration.
Part 3: Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must be self-validating systems. The following methodologies detail how to incorporate and screen this fragment, explaining the causality behind each experimental choice.
This protocol describes the coupling of 1-(furan-3-carbonyl)-3-methylpiperazine to an array of electrophilic core scaffolds (e.g., heteroaryl carboxylic acids) to generate a targeted library.
Rationale: The 3-methyl group introduces steric hindrance adjacent to the secondary amine. Therefore, highly efficient coupling reagents (like HATU) are required to drive the reaction to completion and prevent the formation of unreactive intermediates[6].
Step-by-Step Methodology:
Preparation: Dissolve the target heteroaryl carboxylic acid (0.1 mmol) in 1.0 mL of anhydrous N,N-dimethylformamide (DMF).
Activation: Add HATU (0.12 mmol, 1.2 eq) and N,N-diisopropylethylamine (DIPEA) (0.3 mmol, 3.0 eq) to the solution. Causality: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile, while HATU rapidly forms an active highly reactive O7-azabenzotriazole ester.
Coupling: Stir for 10 minutes at room temperature, then add 1-(furan-3-carbonyl)-3-methylpiperazine (0.11 mmol, 1.1 eq).
Incubation: Shake the reaction block at 25°C for 4 hours.
Self-Validation (LC-MS): Withdraw a 2 µL aliquot, dilute in 100 µL methanol, and inject into an LC-MS. Validation Check: Ensure the disappearance of the starting acid mass and the appearance of the product mass [M+H]+.
Purification: Purify the crude mixture via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the final elaborated compound.
Fig 1: Synthetic workflow for library generation using sterically guided amide coupling.
Protocol B: Surface Plasmon Resonance (SPR) Fragment Screening
Once synthesized, the fragment or its elaborated derivatives must be screened. SPR is the gold standard for FBDD because it provides real-time kinetic data (
Kon
,
Koff
) rather than just endpoint affinity.
Rationale: Fragments typically bind with low affinity (
10μM
to
1mM
). SPR can detect the rapid on/off rates characteristic of these small molecules, provided the system is rigorously corrected for bulk refractive index changes caused by the solvent.
Step-by-Step Methodology:
Target Immobilization: Covalently immobilize the target kinase onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of 3000-5000 Response Units (RU). Causality: High density is required to achieve a measurable signal-to-noise ratio for low-molecular-weight fragments.
Solvent Correction Setup: Prepare a DMSO calibration series (4.5% to 5.5% DMSO in running buffer). Causality: Fragments are dissolved in DMSO. Even a 0.1% mismatch in DMSO concentration between the sample and running buffer causes a massive bulk refractive index shift that masks the true binding signal.
Fragment Injection: Inject the 1-(furan-3-carbonyl)-3-methylpiperazine library at a single concentration (e.g., 500 µM) at a flow rate of 30 µL/min for 60 seconds, followed by a 60-second dissociation phase.
Self-Validation (Controls): Include a known positive control (e.g., a known hinge binder) and a negative control (blank buffer) every 20 injections. Validation Check: If the positive control's RU drops by >10%, the target protein is denaturing, and the run must be aborted.
Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model or use steady-state affinity analysis to determine the
KD
.
Fig 2: Surface Plasmon Resonance (SPR) workflow for kinetic fragment screening.
Part 4: References
Paradoxically, Most Flexible Ligand Binds Most Entropy-Favored: Intriguing Impact of Ligand Flexibility and Solvation on Drug–Kinase Binding
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link][3]
Computational Study of Gleevec and G6G Reveals Molecular Determinants of Kinase Inhibitor Selectivity
Source: Journal of the American Chemical Society (ACS Publications)
URL:[Link][7]
Discovery of antitumor anthra[2,3-b]furan-3-carboxamides: Optimization of synthesis and evaluation of antitumor properties
Source: European Journal of Medicinal Chemistry (via NIH/PMC)
URL:[Link][5]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry
Source: NIH / National Library of Medicine
URL:[Link][2]
Application Note: Preparation of 1-(furan-3-carbonyl)-3-methylpiperazine Stock Solution in DMSO
Abstract This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of a stock solution of 1-(furan-3-carbonyl)-3-methylpiperazine in dimethyl sulfoxide (DMSO). Designed for research...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of a stock solution of 1-(furan-3-carbonyl)-3-methylpiperazine in dimethyl sulfoxide (DMSO). Designed for researchers in drug discovery and development, this document outlines the necessary steps to ensure accurate concentration, stability, and safety. The protocol emphasizes best practices, explains the rationale behind key procedural steps, and includes quantitative tables and quality control workflows to support experimental reproducibility.
Introduction: The Critical Role of Stock Solutions
In preclinical research and drug development, the accuracy and reliability of experimental data are fundamentally dependent on the precise preparation of compound solutions. Stock solutions serve as the primary source for preparing working concentrations used in various assays. Errors in stock solution preparation, such as incorrect concentration, degradation of the compound, or contamination, can lead to misleading results, wasted resources, and significant delays in research timelines.
1-(furan-3-carbonyl)-3-methylpiperazine is a heterocyclic compound featuring a piperazine core, a structure of significant interest in medicinal chemistry.[1][2] Proper solubilization and storage are paramount to maintaining its structural integrity and biological activity. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used for its ability to dissolve a broad range of polar and nonpolar compounds that are otherwise insoluble in aqueous solutions.[3][4] This note details a robust and validated protocol for its preparation in DMSO.
Due to the limited availability of public data for this specific molecule, its properties are estimated based on its constituent chemical moieties: furan-3-carboxylic acid and 2-methylpiperazine.
Molecular Formula: C₁₀H₁₄N₂O₂
Calculated Molecular Weight: 194.23 g/mol
Rationale: This value is derived from the sum of the molecular weights of furan-3-carboxylic acid (112.08 g/mol ) and 2-methylpiperazine (100.17 g/mol ), subtracting the molecular weight of water (18.02 g/mol ) lost during a typical amide bond formation.[2][5][6][7]
Appearance: Assumed to be a solid at room temperature, typical for similar piperazine derivatives.[2][8]
Solubility: Piperazine-containing scaffolds often exhibit good solubility in DMSO.[9][10] Complete dissolution in anhydrous DMSO is expected with proper technique.
Properties: DMSO is a colorless, hygroscopic liquid with a high boiling point (189 °C) and a freezing point of 18.5 °C.[3][12] Its polar aprotic nature makes it an excellent solvent for a wide array of organic compounds.[4]
Key Consideration: The hygroscopic nature of DMSO is a critical factor. Absorbed water can hydrolyze susceptible compounds and alter the final concentration of the stock solution. Therefore, the use of anhydrous (<0.02% water) DMSO from a freshly opened or properly stored container is mandatory for reproducibility.[13] Stock solutions in DMSO should be stored desiccated.[11]
Safety and Handling
A thorough risk assessment must be conducted before handling the compound and solvent.
Compound Handling:
The toxicological properties of 1-(furan-3-carbonyl)-3-methylpiperazine have not been fully characterized. It should be handled as a potentially hazardous substance.
Based on related piperazine compounds, it may cause skin and eye irritation or burns and may lead to sensitization.[14][15][16][17]
Required Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (nitrile or butyl rubber), and a lab coat are required.[12][18]
All weighing and initial dissolution steps must be performed in a certified chemical fume hood to avoid inhalation of the powder.[18]
Solvent Handling (DMSO):
DMSO is combustible and should be kept away from heat and open flames.[18][19]
It readily penetrates the skin and can carry dissolved substances with it, potentially increasing their toxic effects.[19][20] This property underscores the importance of wearing appropriate gloves and avoiding skin contact.
If skin contact occurs, wash the area thoroughly with soap and water.[19]
Quantitative Data for Stock Solution Preparation
Accurate weighing is the foundation of an accurate stock solution. The following table provides the required mass of 1-(furan-3-carbonyl)-3-methylpiperazine (MW = 194.23 g/mol ) to prepare various common stock concentrations and volumes.
Calibrated micropipettes (P1000, P200) and sterile tips
Vortex mixer
Bath sonicator
Step-by-Step Procedure
Preparation and Weighing:
Place the analytical balance inside a chemical fume hood.
Tare the balance with a clean weighing boat.
Carefully weigh 1.94 mg of 1-(furan-3-carbonyl)-3-methylpiperazine onto the boat. Expert Tip: Weighing a slightly larger amount (e.g., ~2.0 mg) and adjusting the solvent volume accordingly can improve accuracy.
Record the exact mass to the highest precision possible.
Transfer the weighed powder into a clean, labeled amber glass vial.
Solvent Addition:
Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial containing the compound. Causality: Anhydrous DMSO is critical to prevent potential hydrolysis and ensure the final concentration is accurate.[13]
Dissolution:
Securely cap the vial.
Vortex the solution vigorously for 1-2 minutes. A visible reduction in solid material should be observed.
Place the vial in a bath sonicator for 5-10 minutes. Rationale: Sonication uses high-frequency sound waves to agitate the liquid, breaking apart compound aggregates and ensuring complete dissolution, which is especially useful for compounds that are slow to dissolve.
Visually inspect the solution against a light source to confirm that all solid particles have dissolved. If particulates remain, repeat the vortexing and sonication steps.
Finalization and Storage:
Once fully dissolved, the stock solution is ready.
For long-term storage, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in properly labeled cryovials. This practice minimizes freeze-thaw cycles, which can degrade the compound or introduce moisture.[21]
Store the aliquots at -20°C or -80°C, protected from light and moisture.[11][21]
Visualization of Workflows
Stock Solution Preparation Workflow
Caption: Workflow for preparing the stock solution.
Quality Control Decision Pathway
Caption: Quality control decision-making process.
Conclusion
This application note provides a scientifically grounded and detailed protocol for preparing a stock solution of 1-(furan-3-carbonyl)-3-methylpiperazine in DMSO. By adhering to these guidelines, researchers can ensure the preparation of high-quality, accurate, and stable stock solutions, which is an indispensable requirement for generating reliable and reproducible data in drug discovery and scientific research.
References
Pratt, L. (n.d.). LCSS: DIMETHYL SULFOXIDE. Princeton University. Retrieved from [Link]
UGA Student Affairs. (n.d.). 2-Methylpiperazine: A Versatile Building Block. University of Georgia. Retrieved from [Link]
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
WebMD. (2025, April 30). DMSO: Uses and Risks. Retrieved from [Link]
OriGen Biomedical. (2016, July 29). Safety data sheet: Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
American Chemical Society. (2021, September 20). Dimethyl sulfoxide. Retrieved from [Link]
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
Corey Organics. (n.d.). 3-furoic acid intermediates manufacturers. Retrieved from [Link]
MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
dmsostore.com. (2026, February 19). Understanding DMSO Dilution: Concentration & Product Formats. Retrieved from [Link]
PubChem. (n.d.). 2-Methylpiperazine. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of 3-Furancarboxylic acid (CAS 488-93-7). Retrieved from [Link]
MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]
Wikipedia. (n.d.). Substituted piperazine. Retrieved from [Link]
G-Biosciences. (n.d.). Safety Data Sheet DMSO, anhydrous. Retrieved from [Link]
PubChem. (n.d.). Piperazine. Retrieved from [Link]
PubChem. (n.d.). (R)-1-Boc-3-methylpiperazine. Retrieved from [Link]
PubChem. (n.d.). 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)-. Retrieved from [Link]
The Versatile Scaffolding of 1-(furan-3-carbonyl)-3-methylpiperazine: A Guide for Chemical Innovation
In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of availabl...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of available scaffolds, 1-(furan-3-carbonyl)-3-methylpiperazine emerges as a compound of significant interest, bridging the desirable pharmacological attributes of both the furan and piperazine moieties. This guide provides an in-depth exploration of this chemical entity, offering detailed protocols for its synthesis and functionalization, alongside a discussion of its potential applications for researchers, scientists, and drug development professionals.
Introduction: The Synergy of Furan and Piperazine
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent structural motif in a vast number of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions contribute to the diverse pharmacological profiles of furan-containing molecules, which include antimicrobial, anti-inflammatory, and anticancer activities.[3][4] The furan nucleus is recognized for its capacity to act as a bioisostere for other aromatic systems and for its role in optimizing the pharmacokinetic properties of drug candidates.[2]
Complementing the furan moiety, the piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of approved drugs.[5] This six-membered heterocycle with two opposing nitrogen atoms imparts favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability.[5] The piperazine scaffold is a versatile linker and pharmacophore element, frequently found in compounds targeting the central nervous system, as well as in antimicrobial and anticancer agents.[4][6]
The conjugation of furan-3-carboxylic acid with 3-methylpiperazine to form 1-(furan-3-carbonyl)-3-methylpiperazine yields a building block with a unique three-dimensional architecture and a rich potential for chemical diversification. The methyl group at the 3-position of the piperazine ring introduces chirality and steric influence, which can be exploited to achieve specific interactions with biological targets. This guide will delve into the practical aspects of utilizing this promising chemical tool.
Synthesis and Characterization
The synthesis of 1-(furan-3-carbonyl)-3-methylpiperazine is readily achievable through standard amide bond formation reactions. A reliable and scalable protocol involves the coupling of furan-3-carboxylic acid with 3-methylpiperazine using a suitable coupling agent.
Protocol 1: Carbodiimide-Mediated Amide Coupling
This protocol describes a common and effective method for the synthesis of 1-(furan-3-carbonyl)-3-methylpiperazine.
Materials:
Furan-3-carboxylic acid
3-Methylpiperazine
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Hydroxybenzotriazole (HOBt)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate or sodium sulfate
Silica gel for column chromatography
Hexanes and Ethyl Acetate for chromatography
Procedure:
Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve furan-3-carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
Cool the solution to 0 °C in an ice bath.
Add DCC or EDC (1.1 eq) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
Amine Addition: In a separate flask, dissolve 3-methylpiperazine (1.2 eq) and TEA or DIPEA (1.5 eq) in anhydrous DCM.
Slowly add the 3-methylpiperazine solution to the activated carboxylic acid mixture at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: If DCC was used, filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of DCM.
Combine the filtrate and washings and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure 1-(furan-3-carbonyl)-3-methylpiperazine.
Causality Behind Experimental Choices:
The use of a coupling agent like DCC or EDC is essential to activate the carboxylic acid for nucleophilic attack by the amine.
HOBt is added to suppress side reactions and minimize racemization if chiral centers are present.
A base such as TEA or DIPEA is required to neutralize the hydrochloride salt that may be formed and to facilitate the reaction.
Anhydrous conditions are crucial to prevent the hydrolysis of the activated carboxylic acid and the coupling agent.
Characterization Data
Parameter
Expected Value/Observation
Molecular Formula
C₁₀H₁₄N₂O₂
Molecular Weight
194.23 g/mol
Appearance
Off-white to pale yellow solid or oil
¹H NMR (CDCl₃, 400 MHz)
Furan protons: signals around δ 7.4-8.0 ppm. Piperazine protons: complex multiplets in the range of δ 2.5-4.0 ppm. Methyl protons: a doublet around δ 1.1-1.3 ppm. Due to the amide bond, rotational isomers (rotamers) may be observed, leading to a duplication of some signals.[8][10]
¹³C NMR (CDCl₃, 101 MHz)
Amide carbonyl: ~165 ppm. Furan carbons: signals in the aromatic region. Piperazine carbons: signals in the aliphatic region. Methyl carbon: signal in the upfield region.
Mass Spectrometry (ESI+)
m/z: [M+H]⁺ expected at 195.11.
Infrared (IR)
Strong C=O (amide) stretch around 1630-1660 cm⁻¹. C-O-C stretch of the furan ring.
Diagram: Synthetic Workflow
Caption: General workflow for the synthesis of 1-(furan-3-carbonyl)-3-methylpiperazine.
Application Notes: A Building Block for Bioactive Molecules
The structural features of 1-(furan-3-carbonyl)-3-methylpiperazine make it an attractive starting point for the synthesis of a wide array of biologically active molecules. The secondary amine of the piperazine ring provides a convenient handle for further functionalization, allowing for the introduction of diverse substituents to modulate the compound's properties and target interactions.
Scaffold for CNS-Active Agents
Piperazine derivatives are well-established pharmacophores for a variety of central nervous system targets. The 1-(furan-3-carbonyl)-3-methylpiperazine core can be elaborated to generate novel ligands for receptors and transporters involved in neurological and psychiatric disorders. For example, further substitution on the piperazine nitrogen could lead to compounds with potential antidepressant, anxiolytic, or antipsychotic activities.[6]
Development of Anticancer Agents
Both furan and piperazine moieties are found in numerous anticancer agents.[4] The hybridization of these two pharmacophores in 1-(furan-3-carbonyl)-3-methylpiperazine provides a promising scaffold for the development of new cytotoxic or targeted anticancer drugs. The free amine can be reacted with various electrophiles to introduce functionalities known to interact with cancer-related targets.
Antimicrobial Drug Discovery
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Furan and piperazine derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities.[1][7] 1-(furan-3-carbonyl)-3-methylpiperazine can serve as a key intermediate in the synthesis of novel antimicrobial compounds through the introduction of lipophilic or charged groups at the N4 position of the piperazine ring to enhance membrane permeability and target engagement.
NMR spectroscopy sample preparation for 1-(furan-3-carbonyl)-3-methylpiperazine
An Application Note and Protocol from the Office of the Senior Application Scientist Topic: High-Fidelity NMR Spectroscopic Analysis of 1-(furan-3-carbonyl)-3-methylpiperazine: From Sample Preparation to Data Integrity A...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol from the Office of the Senior Application Scientist
Topic: High-Fidelity NMR Spectroscopic Analysis of 1-(furan-3-carbonyl)-3-methylpiperazine: From Sample Preparation to Data Integrity
Abstract
This document provides a comprehensive guide to the preparation of 1-(furan-3-carbonyl)-3-methylpiperazine samples for Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, these protocols emphasize the causality behind experimental choices to ensure the acquisition of high-fidelity, reproducible NMR data. We detail methodologies for both qualitative structural elucidation and precise quantitative analysis (qNMR), supported by expert insights, structured data tables, and visual workflow diagrams. The objective is to empower the user to move beyond rote procedure and develop a robust understanding of NMR sample preparation as a critical, foundational step in chemical analysis.
Introduction: The Analyte and the Analytical Imperative
1-(furan-3-carbonyl)-3-methylpiperazine is a heterocyclic compound featuring a furan moiety, an amide linkage, and a substituted piperazine ring. Such structures are common scaffolds in medicinal chemistry and drug discovery. Accurate structural confirmation and purity assessment are therefore non-negotiable checkpoints in the synthetic and developmental workflow.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose, offering unparalleled insight into molecular structure. However, the quality of the final spectrum is inextricably linked to the quality of the initial sample. A poorly prepared sample will yield ambiguous, misleading, or entirely useless data, irrespective of the sophistication of the NMR spectrometer. This guide is built on the principle that rigorous, well-understood sample preparation is the bedrock of data integrity.
Foundational Principles: The "Why" Behind the Protocol
Before proceeding to the step-by-step protocols, it is crucial to understand the rationale behind the core components of NMR sample preparation.
The Role of Deuterated Solvents: NMR experiments are designed to detect signals from specific isotopes, most commonly ¹H (protons). Standard "protio" solvents contain vast quantities of ¹H atoms, which would generate a solvent signal so overwhelmingly large that it would obscure all signals from the analyte. Deuterated solvents, in which hydrogen atoms (¹H) are replaced with the deuterium isotope (²H), are used to eliminate this interference.[1][2][3] The spectrometer does not detect ²H in a standard ¹H experiment, rendering the solvent "invisible" and allowing the analyte's signals to be clearly observed.[1][2][4][5] Furthermore, the deuterium signal provides a stable frequency for the spectrometer to "lock" onto, compensating for magnetic field drift during the experiment.[1][5][6]
Optimizing Sample Concentration: The concentration of the analyte directly impacts the signal-to-noise ratio (S/N) of the spectrum. For small molecules like 1-(furan-3-carbonyl)-3-methylpiperazine (MW ≈ 194.22 g/mol ), a standard concentration range is sufficient for routine ¹H NMR.[7][8][9] However, excessively high concentrations can lead to viscosity-induced line broadening, intermolecular interactions, and difficulty in shimming the magnetic field, all of which degrade spectral resolution.[8][10] For less sensitive nuclei like ¹³C, a higher concentration is typically required to achieve adequate S/N in a reasonable timeframe.[7][8]
Ensuring Sample Homogeneity: The sample must be a true, homogeneous solution, completely free of solid particulates.[7][8] Suspended particles distort the local magnetic field, making it impossible to achieve good shimming, which results in broad, poorly resolved spectral lines.[8]
Solvent Selection: A Critical Decision Point
The choice of solvent is the most important initial step and depends on the analytical goal.[11][12][13] The primary consideration is that the analyte must be fully soluble.[12][13][14] For 1-(furan-3-carbonyl)-3-methylpiperazine, two solvents are prime candidates, each with distinct advantages.
Deuterated Solvent
Residual ¹H Signal (ppm)
Water Signal (ppm)
Boiling Point (°C)
Key Characteristics & Rationale
Chloroform-d (CDCl₃)
~7.26
~1.56
61.2
Pros: Excellent solubilizing power for a wide range of organic compounds, low viscosity leading to sharp signals, and easy to remove post-analysis.[2][4][6] Cons: The secondary amine (N-H) proton on the piperazine ring may be a very broad signal or exchange with residual acid/water, potentially rendering it unobservable. Can be slightly acidic.[10]
Dimethyl Sulfoxide-d₆ (DMSO-d₆)
~2.50
~3.33
189
Pros: High polarity, excellent for dissolving compounds with hydrogen-bonding capabilities.[4][12] Crucially, it slows down the exchange rate of N-H protons, allowing the secondary amine proton to be observed as a distinct, often coupleable signal. Cons: High viscosity can lead to slightly broader lines compared to CDCl₃.[12] Its high boiling point makes sample recovery difficult.[6] It is also hygroscopic and readily absorbs atmospheric water.[13]
Recommendation:
For routine structural confirmation where observing the N-H proton is not critical, CDCl₃ is the preferred starting point due to its superior resolution and ease of use.[2][4]
For detailed structural studies, especially to confirm the presence and coupling of the N-H proton, DMSO-d₆ is the authoritative choice.
Protocol I: Qualitative Analysis for Structural Elucidation
This protocol is designed for preparing a sample to acquire standard ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) to confirm the molecular structure.
Workflow for Qualitative NMR Sample Preparation
Caption: Workflow for preparing a qualitative NMR sample.
Step-by-Step Methodology
Analyte Weighing: Accurately weigh 5-10 mg of 1-(furan-3-carbonyl)-3-methylpiperazine into a clean, dry glass vial. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to improve the signal-to-noise ratio.[7][8]
Solvent Addition: Using a clean glass pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[7][8] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube, which is critical for proper shimming.[7]
Dissolution: Cap the vial and vortex or gently agitate it until the solid is completely dissolved. Complete dissolution is non-negotiable for high-quality spectra.[7][14]
Visual Inspection & Filtration: Carefully inspect the solution against a bright light source. If any solid particles or cloudiness persist, the solution must be filtered. A simple and effective method is to pass the solution through a small plug of cotton or glass wool packed into a Pasteur pipette directly into the NMR tube.[8][15]
Transfer to NMR Tube: Transfer the clear solution into a high-quality, clean 5 mm NMR tube. Avoid using scratched or chipped tubes, as imperfections can degrade spectral quality.[9][14]
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination.[11][14] Label the tube clearly.
Final Mixing: Gently invert the capped tube several times to ensure the final solution is homogeneous before inserting it into the spectrometer.
Protocol II: Quantitative NMR (qNMR) for Purity Assessment
qNMR is a powerful primary ratio method for determining the purity of a substance without needing a specific reference standard of the analyte itself. It relies on comparing the integrated signal of the analyte to that of a certified, highly pure internal standard.[16][17]
Core Requirements for qNMR:
Precision Weighing: Use of a microbalance (readability of 0.001 mg) is essential.[16]
Certified Internal Standard: The internal standard must be highly pure, stable, non-reactive with the analyte, and have signals that are well-resolved from analyte signals.[7][18][19]
Complete Dissolution: Both the analyte and the internal standard must be fully dissolved to form a homogeneous solution.[14][16]
Optimized Acquisition Parameters: NMR measurement parameters, particularly the relaxation delay (D1), must be set sufficiently long (typically 5 times the longest T₁ relaxation time) to ensure full signal recovery between scans for accurate integration.
Workflow for Quantitative NMR (qNMR) Sample Preparation
Application Note: Advanced Chromatographic Purification of 1-(Furan-3-carbonyl)-3-methylpiperazine
Introduction & Molecular Profiling The isolation and purification of piperazine derivatives present unique chromatographic challenges due to their distinct physicochemical properties. 1-(Furan-3-carbonyl)-3-methylpiperaz...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Molecular Profiling
The isolation and purification of piperazine derivatives present unique chromatographic challenges due to their distinct physicochemical properties. 1-(Furan-3-carbonyl)-3-methylpiperazine (
C10H14N2O2
, Exact Mass: 194.11 Da) is a highly functionalized building block featuring three critical structural motifs that dictate its purification strategy:
A Basic Secondary Amine: The unacylated nitrogen on the piperazine ring possesses a pKa of approximately 9.0–9.5. In reversed-phase liquid chromatography, cationic basic compounds yield broad and asymmetrical peaks as a result of their ionic interaction with anionic free silanol groups ()[1].
A Furan-3-carbonyl Motif: This provides a strong UV chromophore (
λmax
~240–254 nm), enabling robust UV-directed fraction collection.
A C3-Methyl Stereocenter: The methyl group introduces chirality, necessitating downstream enantiomeric resolution if the compound is synthesized as a racemate.
To successfully purify this molecule, the chromatographic system must either mask the acidic silanols of the stationary phase or manipulate the ionization state of the analyte. Applying the "2-pH rule" ensures the amine is forced into its free-base form by raising the mobile phase pH at least 2 units above the compound's pKa ()[2].
Workflow Visualization
Figure 1: Chromatographic workflow for 1-(furan-3-carbonyl)-3-methylpiperazine purification.
Objective: Gram-scale purification of the crude reaction mixture.
Causality: Standard bare silica will irreversibly bind the free secondary amine. To prevent this, we use a mobile phase modified with Triethylamine (TEA) to competitively neutralize the acidic silica silanols ()[3]. Alternatively, an amine-functionalized silica column can be used to separate basic organic amines without the need for mobile phase modifiers ()[4].
Self-Validating System Checks:
Pre-Validation: Perform a TLC pre-screen using Hexane/EtOAc (1:1) with and without 1% TEA. Proceed only if the TEA-modified system resolves the streaking into a tight, circular spot (target
Rf
~ 0.3).
Post-Validation: Confirm the presence of the target mass (
[M+H]+=195.1
) in the pooled fractions via direct-injection mass spectrometry before solvent evaporation.
Step-by-Step Methodology:
Solvent Preparation: Prepare a weak solvent (Hexane + 1% v/v TEA) and a strong solvent (Ethyl Acetate + 1% v/v TEA).
Column Equilibration: Flush a standard irregular silica gel column with 3–5 column volumes (CV) of the TEA-modified weak solvent until the baseline UV signal stabilizes[3].
Sample Loading: Dry-load the crude mixture onto Celite 545 to prevent band broadening, placing the solid cartridge in line with the main column.
Elution: Execute a gradient from 0% to 100% Ethyl Acetate over 15 CVs. Monitor the elution via UV absorbance at 254 nm.
Post-Purification: Pool the product-containing fractions. Evaporate under reduced pressure. Critical Step: Subject the resulting oil/solid to high vacuum (lyophilizer or Schlenk line) for at least 12 hours to ensure the complete removal of residual TEA.
Objective: Milligram to low-gram scale polishing to achieve >99% purity.
Causality: At a neutral pH, the piperazine amine is partially protonated, leading to split peaks and poor retention. By utilizing a high-pH mobile phase (0.1% Ammonium Hydroxide, pH ~10.5), the amine is maintained entirely in its lipophilic free-base form. At high pH, these compounds become more lipophilic and retentive, increasing the probability of a successful separation ()[4]. Furthermore, using a volatile base like ammonium hydroxide allows for easier post-purification solvent evaporation ()[2].
Self-Validating System Checks:
Pre-Validation: Run an analytical LC-MS using the exact mobile phase system (0.1%
NH4OH
in Water/MeCN). Confirm a single, symmetrical UV peak and verify the retention time.
In-Process Validation: Utilize mass-directed fraction collection triggered strictly by
m/z
195.1 to ignore UV-active impurities.
Step-by-Step Methodology:
Mobile Phase Prep: Prepare Solvent A (Milli-Q Water + 0.1%
NH4OH
) and Solvent B (Acetonitrile + 0.1%
NH4OH
).
Column Selection: Install a high-pH tolerant hybrid C18 column (e.g., Waters XBridge, 5 µm, 19 x 150 mm). Standard silica-based C18 columns will dissolve at pH > 8.
Sample Injection: Dissolve the semi-pure compound in a 1:1 mixture of Solvent A and B. Filter through a 0.22 µm PTFE syringe filter.
Gradient Elution: Run a focused gradient from 5% B to 60% B over 15 minutes at a flow rate of 20 mL/min.
Lyophilization: Pool the collected fractions and freeze-dry. The
NH4OH
modifier will completely sublimate, leaving a salt-free, high-purity product.
Quantitative Data Presentation
The following table summarizes the quantitative metrics and strategic advantages of the validated purification modalities for 1-(furan-3-carbonyl)-3-methylpiperazine.
Technical Support Center: Synthesis of 1-(furan-3-carbonyl)-3-methylpiperazine
Welcome to the technical support resource for the synthesis of 1-(furan-3-carbonyl)-3-methylpiperazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challeng...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support resource for the synthesis of 1-(furan-3-carbonyl)-3-methylpiperazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific amide coupling reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate problems but also to build a robust and reproducible synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-(furan-3-carbonyl)-3-methylpiperazine?
The most prevalent and direct method is the amide coupling between furan-3-carboxylic acid and 3-methylpiperazine. This is typically achieved by activating the carboxylic acid with a suitable coupling reagent, followed by the nucleophilic attack of the secondary amine of the piperazine ring.
Q2: Why is the choice of coupling reagent so critical in this synthesis?
The efficiency of the carboxylic acid activation is paramount for achieving a high yield. Furan-3-carboxylic acid is an electron-rich heterocycle, and its reactivity can be influenced by the chosen conditions. The right coupling reagent will efficiently generate a highly reactive intermediate (like an active ester) that readily reacts with the amine, minimizing side reactions and decomposition.[1][2]
Q3: Are there any specific challenges associated with using a furan-based starting material?
Yes, the furan ring system presents unique challenges. It is sensitive to strongly acidic conditions, under which it can be prone to polymerization or ring-opening, leading to the formation of tar-like impurities and a reduction in yield.[3] Furthermore, furan rings can participate in side reactions such as Diels-Alder, although this is less common under standard amide coupling conditions.[4][5]
Q4: 3-Methylpiperazine has two nitrogen atoms. How do I ensure the reaction is selective?
3-Methylpiperazine is a non-symmetrical secondary diamine. In the absence of a protecting group on one of the nitrogens, acylation can occur at either nitrogen, and di-acylation is also a possibility, especially if an excess of the activated carboxylic acid is used. However, the secondary amine (NH) is generally more nucleophilic and less sterically hindered than the tertiary amine (if it were N-substituted), making it the primary site of reaction. For complete control, one could use an N-protected 3-methylpiperazine (e.g., N-Boc-3-methylpiperazine), followed by a deprotection step, though this adds steps to the synthesis.
Troubleshooting Guide: From Low Yields to Purification Headaches
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield or seems to have failed completely. What are the likely causes and how can I fix this?
A low yield is the most common problem and can stem from several factors along the reaction pathway. Let's break down the possibilities systematically.
The first step in the reaction is the activation of furan-3-carboxylic acid. If this step is inefficient, there will be no reactive species for the amine to attack.
Moisture Contamination: Coupling reagents and the activated intermediates are highly sensitive to water. Any moisture in the solvent, glassware, or starting materials will hydrolyze the activated acid back to its starting form.[3]
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents (e.g., from a solvent purification system or a freshly opened bottle over molecular sieves). Perform the reaction under an inert atmosphere (Nitrogen or Argon).[3]
Improper Coupling Reagent or Stoichiometry: The choice and amount of coupling reagent are crucial.
Solution: Use a high-efficiency uronium-based reagent like HATU or COMU, which are known for rapid and effective activation.[1][6] Ensure you are using at least 1.1 equivalents of the coupling reagent relative to the carboxylic acid. For carbodiimide reagents like EDC, the addition of an activator such as HOBt or Oxyma is highly recommended to boost efficiency and suppress side reactions.[7]
Incorrect Base: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (Et3N), is required to scavenge the acid produced during the reaction. Using an insufficient amount or a nucleophilic base can halt the reaction.
Solution: Use 2-3 equivalents of DIPEA. This ensures that the amine starting material remains deprotonated and nucleophilic.
Temperature and Reaction Time: While many couplings proceed at room temperature, some systems require heating or extended reaction times for completion. Conversely, excessive heat can degrade the furan ring.
Solution: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. If the reaction stalls at room temperature after 2-3 hours, consider gentle heating to 40-50 °C. If degradation is observed (darkening of the reaction mixture), perform the reaction at a lower temperature (0 °C to room temperature).[3]
Product Solubility: The final product, being an amide with a piperazine moiety, may have some solubility in water, especially if the aqueous phase is acidic.
Solution: During the aqueous work-up, ensure the aqueous layer is made basic (pH > 9) with NaOH or K2CO3 before extraction with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate. This ensures the piperazine nitrogen is deprotonated, reducing water solubility. Perform multiple extractions (3-4 times) and consider back-extracting the combined aqueous layers with fresh solvent to recover any dissolved product.[8]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low reaction yields.
Issue 2: Product is Impure (Off-color, Tar Formation)
Q: My crude product is a dark brown oil or contains a tar-like substance. What causes this and how can I prevent it?
This issue is almost always related to the stability of the furan ring or side reactions from the coupling process.
Cause A: Furan Ring Polymerization: As mentioned, the furan moiety is sensitive to acid. Trace amounts of acid (e.g., from HCl salts of reagents if not properly neutralized) over long reaction times or during work-up can catalyze polymerization.[3]
Prevention: Ensure a sufficient excess of the non-nucleophilic base (DIPEA) is present throughout the reaction. During work-up, avoid prolonged contact with acidic aqueous solutions. Neutralize any acidic washes promptly.
Cause B: Coupling Reagent Byproducts: Some coupling reagents, particularly carbodiimides like DCC, produce byproducts (dicyclohexylurea, DCU) that can be difficult to remove and may complicate the purification process.
Prevention: Opt for coupling reagents that produce water-soluble byproducts. EDC is a good choice, as the resulting urea can be removed with a simple aqueous wash.[7] COMU is another excellent option whose byproducts are easily removed with water.[1]
Cause C: Air Oxidation: The furan ring can be susceptible to air oxidation, which can lead to colored impurities.
Prevention: While not always necessary, if you consistently obtain off-color products, performing the reaction and work-up under an inert atmosphere (N2 or Ar) can mitigate this issue.[3]
Data & Protocols
Table 1: Comparison of Common Amide Coupling Reagents
Slower reaction times; Requires an additive (HOBt/Oxyma) for high efficiency.
Large-scale synthesis where cost is a primary concern.
DCC
Carbodiimide
Inexpensive and effective.
Forms insoluble DCU byproduct, complicating purification.
Solution-phase synthesis where DCU can be easily filtered off.
HATU
Uronium Salt
Very high efficiency and fast reaction rates.[1][6]
Expensive; Byproducts can sometimes be difficult to remove.
Difficult couplings or when the highest possible yield is required quickly.
COMU
Uronium Salt
High efficiency comparable to HATU; Water-soluble byproducts simplify work-up.[1]
More expensive than carbodiimides.
An excellent modern alternative to HATU, balancing high reactivity with ease of purification.
Protocol 1: High-Yield Synthesis using HATU
This protocol is optimized for high yield and is suitable for small to medium-scale synthesis.
Reaction Scheme
Caption: Amide coupling of furan-3-carboxylic acid and 3-methylpiperazine.
Step-by-Step Methodology:
Preparation: To a flame-dried round-bottom flask under a Nitrogen atmosphere, add furan-3-carboxylic acid (1.0 eq).
Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF).
Activation: Add HATU (1.1 eq) and Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step ensures the formation of the highly reactive OAt-ester.[1]
Coupling: Add 3-methylpiperazine (1.2 eq) to the reaction mixture. A slight excess of the amine can help drive the reaction to completion.
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
Work-up:
Dilute the reaction mixture with Ethyl Acetate.
Wash with a saturated aqueous solution of NaHCO3 (2x) to remove unreacted acid and some byproducts.
Wash with brine (1x).
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of Dichloromethane and Methanol, to yield the pure product.
Protocol 2: Alternative Synthesis via Acid Chloride
This is a classic and cost-effective method, particularly for larger scales, but requires careful handling of the reagents.
Step-by-Step Methodology:
Acid Chloride Formation:
In a flame-dried flask under N2, suspend furan-3-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM).
Add a catalytic drop of DMF.
Slowly add oxalyl chloride or thionyl chloride (1.5 eq) at 0 °C.[3]
Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
Remove the solvent and excess chlorinating agent under reduced pressure completely. This step is critical.
Amidation:
Dissolve the crude furan-3-carbonyl chloride in anhydrous DCM.
In a separate flask, dissolve 3-methylpiperazine (1.2 eq) and Triethylamine (3.0 eq) in anhydrous DCM and cool to 0 °C.
Slowly add the acid chloride solution to the amine solution. The reaction is often exothermic.[3]
Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for another 1-2 hours.
Work-up & Purification: Proceed with the aqueous work-up and purification as described in Protocol 1.
References
BenchChem. (n.d.). Challenges in the scale-up of 2-Chloro-3-furancarboxamide production.
Pacheco-Contreras, J., et al. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. RSC Publishing.
Janczewski, Ł., et al. (n.d.). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. De Gruyter.
BenchChem. (n.d.). A Comparative Guide to the Efficiency of Coupling Reagents for Amide Bond Formation.
Organic Syntheses. (n.d.). 2-Furancarboxylic Acid and 2-Furylcarbinol. Retrieved from Organic Syntheses. [Link]
Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives.
Aapptec. (n.d.). Coupling Reagents. Retrieved from Aapptec Peptides. [Link]
López-Gómez, C., et al. (2019). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. PMC. [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from Chemistry Steps. [Link]
Padwa, A. (2001).
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
Technical Support Center: Ensuring the Stability of 1-(furan-3-carbonyl)-3-methylpiperazine
Welcome to the technical support center for 1-(furan-3-carbonyl)-3-methylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing th...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 1-(furan-3-carbonyl)-3-methylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during storage. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter in your experimental work.
Introduction: Understanding the Molecule's Vulnerabilities
1-(furan-3-carbonyl)-3-methylpiperazine is a heterocyclic amide with a unique chemical architecture that, while valuable for its potential applications, also presents specific stability challenges. The molecule's structure incorporates three key functional groups: a furan ring, a piperazine ring, and an amide linkage. Each of these components is susceptible to degradation under certain conditions, and their combination within a single molecule necessitates a comprehensive approach to ensure its integrity during storage.
The primary degradation pathways for this compound are anticipated to be:
Hydrolysis of the Amide Bond: The amide linkage is susceptible to cleavage in the presence of moisture, particularly under acidic or basic conditions, which would yield furan-3-carboxylic acid and 3-methylpiperazine.[1][2]
Oxidation of the Furan Ring: The furan ring is prone to oxidative degradation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. This can lead to ring-opening and the formation of various byproducts.[3]
Degradation of the Piperazine Ring: While generally stable, the piperazine ring can undergo thermal and oxidative degradation, potentially involving the methyl substituent.[4][5]
This guide will provide you with the knowledge and tools to mitigate these risks and maintain the purity and potency of your 1-(furan-3-carbonyl)-3-methylpiperazine samples.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: I've observed a decrease in the purity of my solid 1-(furan-3-carbonyl)-3-methylpiperazine sample over time, even when stored in a sealed container.
Question: What could be causing the degradation of my solid-state compound?
Answer: Degradation in the solid state is often attributed to a combination of factors, including exposure to atmospheric moisture, oxygen, light, and elevated temperatures. Even in a sealed container, entrapped moisture and air can initiate hydrolytic and oxidative degradation pathways.
Troubleshooting Steps & Solutions:
Inert Atmosphere Storage: Before sealing the container, purge the headspace with an inert gas such as argon or nitrogen. This will displace oxygen and minimize the risk of oxidative degradation of the furan ring.
Use of Desiccants: Store the sealed container in a desiccator or a controlled humidity cabinet. Including a small, inert desiccant pouch inside the primary container can also help to scavenge any residual moisture.
Light Protection: Store the compound in an amber glass vial or a container that is opaque to ultraviolet (UV) and visible light. Photodegradation can be a significant issue for heterocyclic compounds.[6][7]
Temperature Control: Store the compound at a reduced temperature. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended. Lower temperatures significantly slow down the rates of all potential degradation reactions.[8]
Issue 2: My stock solution of 1-(furan-3-carbonyl)-3-methylpiperazine in a protic solvent (e.g., methanol, water) is showing new peaks in the HPLC analysis after a few days.
Question: Why is my compound degrading in solution, and what are the likely degradation products?
Answer: Protic solvents, especially water, can participate in the hydrolytic cleavage of the amide bond. The presence of acidic or basic impurities in the solvent can catalyze this process. The new peaks you are observing are likely furan-3-carboxylic acid and 3-methylpiperazine, the products of amide hydrolysis.
Troubleshooting Steps & Solutions:
Solvent Selection: Whenever possible, prepare stock solutions in a high-purity, anhydrous, polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[9] These solvents are less likely to participate in hydrolysis.
pH Control: If an aqueous or protic solvent system is necessary for your experiment, ensure the pH is maintained in the neutral range (pH 6-8). The stability of amide bonds is generally greatest at a neutral pH.[10] Use a suitable buffer system if necessary, but be sure to check for any potential interactions between the buffer components and your compound.
Fresh Preparation: Prepare solutions fresh for each experiment. If a solution must be stored, store it at -20 °C or below and for the shortest possible duration.
Degas Solvents: To minimize oxidative degradation in solution, it can be beneficial to degas your solvents by sparging with an inert gas or by sonication under vacuum prior to use.
Issue 3: I am planning a forced degradation study for my drug formulation containing 1-(furan-3-carbonyl)-3-methylpiperazine. What conditions should I test?
Question: What are the recommended stress conditions to purposefully degrade 1-(furan-3-carbonyl)-3-methylpiperazine to develop a stability-indicating analytical method?
Answer: A forced degradation study is crucial for understanding the degradation pathways and for developing a robust, stability-indicating analytical method. Based on the structure of 1-(furan-3-carbonyl)-3-methylpiperazine, the following conditions, in line with ICH guidelines, should be investigated.[11][12][13]
Stress Condition
Typical Reagents and Conditions
Potential Degradation Pathway
Acid Hydrolysis
0.1 M HCl at room temperature, then at 60 °C if no degradation is observed.
Hydrolysis of the amide bond; potential acid-catalyzed opening of the furan ring.[14]
Base Hydrolysis
0.1 M NaOH at room temperature, then at 60 °C if no degradation is observed.
Thermal decomposition of the entire molecule, with potential for piperazine ring opening.[4]
Photodegradation
Solution exposed to UV light (e.g., 254 nm) and visible light.
Photolytic cleavage and rearrangement reactions.[6][7]
Experimental Protocol: Forced Degradation Study
Sample Preparation: Prepare solutions of 1-(furan-3-carbonyl)-3-methylpiperazine (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile:water 50:50).
Stress Application: Expose the solutions to the conditions outlined in the table above. A control sample, protected from the stress condition, should be analyzed in parallel.
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
Quenching: If necessary, quench the reaction before analysis. For acid and base hydrolysis, this involves neutralization.
Analysis: Analyze the samples using a suitable stability-indicating method, such as HPLC with UV or MS detection, to quantify the parent compound and detect the formation of degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the ideal long-term storage condition for solid 1-(furan-3-carbonyl)-3-methylpiperazine?
A1: For optimal long-term stability, solid 1-(furan-3-carbonyl)-3-methylpiperazine should be stored at -20 °C in a tightly sealed, amber glass vial with the headspace purged with an inert gas like argon or nitrogen. The vial should be placed in a desiccator to protect it from moisture.[8]
Q2: Can I store solutions of 1-(furan-3-carbonyl)-3-methylpiperazine in the refrigerator?
A2: While refrigeration (2-8 °C) is better than room temperature, for solutions, especially in protic solvents, freezing at -20 °C or below is strongly recommended to minimize the rate of hydrolysis and other degradation reactions. If you must store a solution in the refrigerator, it should be for a short period (no more than a few days) and the stability should be verified by analysis.
Q3: My experiment requires a basic pH. How can I protect my compound from degradation?
A3: If a basic pH is unavoidable, you should take the following precautions:
Use the lowest possible basic pH that is effective for your experiment.
Keep the temperature as low as possible.
Minimize the time the compound is exposed to the basic conditions.
Consider using a hindered or non-nucleophilic organic base in an aprotic solvent instead of an aqueous base if your experimental design allows.
Q4: What analytical technique is best for monitoring the stability of 1-(furan-3-carbonyl)-3-methylpiperazine?
A4: A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable and widely used technique for stability monitoring. For identification of unknown degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[6] The method must be validated to be "stability-indicating," meaning it can separate the parent compound from all potential degradation products.
Q5: Are there any known incompatibilities with common excipients?
A5: While specific compatibility data for 1-(furan-3-carbonyl)-3-methylpiperazine is not widely available, you should be cautious with excipients that are acidic, basic, or contain significant amounts of water. Oxidizing agents should also be avoided. It is essential to perform compatibility studies with your intended excipients as part of your formulation development.
Visualizing Degradation and Workflow
To better understand the potential degradation pathways and the experimental workflow for assessing stability, the following diagrams are provided.
Caption: Key factors leading to the degradation of 1-(furan-3-carbonyl)-3-methylpiperazine.
Caption: Workflow for a forced degradation study.
References
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (URL not available)
stability issues of furan rings in acidic or basic conditions - Benchchem. (URL not available)
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC. National Center for Biotechnology Information. ([Link])
Studies on photodegradation process of psychotropic drugs: a review - PMC. National Center for Biotechnology Information. ([Link])
Photocatalytic Degradation of Pharmaceuticals Pollutants Using N-Doped TiO 2 Photocatalyst: Identification of CFX Degradation Intermediates | Request PDF - ResearchGate. ([Link])
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (URL not available)
Stability of Amide Bonds: A Comparative Guide for Researchers - Benchchem. (URL not available)
Effect of pH, temperature and heating time on the formation of furan in sugar–glycine model systems - ResearchGate. ([Link])
Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO 2 Capture Process. (URL not available)
Degradation of piperazine by UV light in the presence of air. Conditions - ResearchGate. ([Link])
Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates | Request PDF - ResearchGate. ([Link])
The oxidative rearrangement of furan-2-carboximidamides: preparation and properties of 2-acylaminofurans - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). ([Link])
Intriguing Thermal Degradation Behavior of Aqueous Piperazine for Carbon Dioxide Capture: A First-Principles Assessment - ResearchGate. ([Link])
Stability of Piperazin-2-one-d6 in different biological m
Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry - PubMed. National Center for Biotechnology Information. ([Link])
ChemInform Abstract: The Oxidative Rearrangement of Furan2-carboximidamides: Preparation and Properties of 2-Acylaminofurans | Request PDF - ResearchGate. ([Link])
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (URL not available)
Forced Degradation in Pharmaceuticals – A Regulatory Upd
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC. National Center for Biotechnology Information. ([Link])
Force Degradation for Pharmaceuticals: A Review - IJSDR. ([Link])
A practical guide to forced degradation and stability studies for drug substances. (URL not available)
Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. ([Link])
Furan Derivatives: Versatile Scaffolds for Pharmaceutical Innov
Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry | Academic Journals and Conferences. ([Link])
Furan Derivatives and Their Role in Pharmaceuticals - BioScience Academic Publishing. ([Link])
Oxidative degradation of piperazine in the absorption of carbon dioxide. (URL not available)
Stability of Synthetic Piperazines in Human Whole Blood - PubMed. National Center for Biotechnology Information. ([Link])
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. ([Link])
Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC. National Center for Biotechnology Information. ([Link])
Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. National Center for Biotechnology Information. ([Link])
Stability issues of 1,4-Diacetylpiperidine under different conditions - Benchchem. (URL not available)
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
Analytical Methods to Determine the Stability of Biopharmaceutical Products | LCGC International - Chromatography Online. ([Link])
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - Oriental Journal of Chemistry. ([Link])
Stability-indicating methods for peptide drug analysis - AMSbiopharma. (URL not available)
Review on Strategies and Analytical Perspectives of Stability Indicating Assay Methods (SIAMS) - ResearchGate. ([Link])
Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Deriv
Experimental and Theoretical Study of Oxidative Stability of Alkylated Furans Used as Gasoline Blend Components - National Laboratory of the Rockies. ([Link])
Kinetics of the Reactions of Hydroxyl Radicals with Furan and its Alkylated Derivatives 2-Methyl Furan and 2,5. (URL not available)
Technical Support Center: Troubleshooting 1-(Furan-3-carbonyl)-3-methylpiperazine Crystallization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered during the crystallization of 1-(furan-3-carbonyl)-3-m...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered during the crystallization of 1-(furan-3-carbonyl)-3-methylpiperazine. Because the piperazine ring possesses two distinct nitrogen atoms, acylation reactions inherently produce a complex impurity profile (1[1]).
This guide shifts away from trial-and-error, providing you with a mechanistic understanding of impurity formation and a self-validating crystallization protocol to ensure high-purity isolation.
Part 1: Mechanistic Profiling of Impurities
To effectively purge impurities, we must first understand their thermodynamic and kinetic origins. The N1 position of 3-methylpiperazine is less sterically hindered, making it the primary target for acylation. However, competing reactions generate structurally similar byproducts that complicate crystallization (2[2]).
Fig 1: Reaction pathways leading to target API intermediate and critical structural impurities.
Pre-crystallization aqueous wash or polar protic co-solvent purge.
Furan-3-carboxylic acid
Hydrolysis of acyl chloride.
Acidic; forms salts with piperazine intermediates.
pH-controlled aqueous extraction prior to crystallization.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is the N4-regioisomer co-crystallizing with my target N1-product despite multiple recrystallizations?A1: The N4-regioisomer shares an identical molecular weight and a nearly identical hydrogen-bonding profile with your target, allowing it to easily incorporate into the target's crystal lattice (solid solution formation). To break this co-crystallization, you must shift the thermodynamic equilibrium. Instead of a single solvent, use an anti-solvent system (like Ethyl Acetate/Heptane) that creates a steeper solubility curve for the N1 isomer while keeping the N4 isomer undersaturated in the mother liquor (3[3]).
Q2: How do I prevent the di-acylated impurity from crashing out during the cooling phase?A2: The di-acylated impurity (1,4-bis(furan-3-carbonyl)-3-methylpiperazine) lacks the secondary amine hydrogen-bond donor present in your target. This makes it significantly less polar. By ensuring your final solvent mixture has a sufficient fraction of a non-polar anti-solvent (e.g., Heptane), the di-acylated impurity will remain highly soluble and stay in the mother liquor during filtration (2[2]).
Q3: My isolated crystals are sticky and hygroscopic. What is causing this?A3: This is a classic symptom of unreacted 3-methylpiperazine contamination. Piperazine derivatives are inherently hygroscopic. If your pre-crystallization workup did not fully extract the unreacted starting material, it will coat the crystal surfaces. Implement a mild alkaline aqueous wash (pH ~9) of your organic layer prior to crystallization to partition the basic 3-methylpiperazine into the aqueous phase.
Q4: How do I control the metastable zone width (MZW) to prevent oiling out?A4: Piperazine derivatives often exhibit substantial metastable zone widths, which can lead to rapid, uncontrolled nucleation (crashing out) or liquid-liquid phase separation (oiling out) if cooled too quickly (4[4]). To prevent this, cool the solution at a strictly controlled rate (0.5°C/min) and introduce seed crystals (1 wt%) exactly at the upper boundary of the metastable zone.
Part 3: Self-Validating Crystallization Protocol
This protocol is designed as a self-validating system. Each step includes a verification checkpoint to ensure the thermodynamic conditions are met before proceeding, guaranteeing reproducibility and high purity.
Fig 2: Self-validating crystallization workflow for impurity purging of piperazine derivatives.
Step-by-Step Methodology:
Pre-Crystallization Workup (Validation Check): Ensure the crude mixture is washed with a 5% aqueous Na2CO3 solution.
Causality: This neutralizes residual furan-3-carboxylic acid and partitions unreacted 3-methylpiperazine into the aqueous waste.
Primary Dissolution: Transfer the crude organic layer to a jacketed reactor. Add Ethyl Acetate (EtOAc) to achieve 3 volumes relative to the crude mass. Heat to 65°C under moderate agitation (200 RPM).
Validation Check: Visually confirm complete dissolution. If the solution is cloudy, perform a hot filtration through a pre-heated 0.45 µm PTFE filter to remove insoluble polymeric byproducts (5[5]).
Anti-Solvent Addition: While maintaining 65°C, add Heptane (3 volumes) dropwise over 30 minutes.
Causality: The gradual addition prevents local supersaturation spikes, avoiding the premature precipitation of the N4-regioisomer.
Controlled Cooling & Seeding: Program the reactor to cool at a linear rate of 0.5°C/min to 45°C. At 45°C (the empirically determined metastable zone boundary for this system), add 1 wt% of pure 1-(furan-3-carbonyl)-3-methylpiperazine seed crystals.
Validation Check: The seeds should persist and not dissolve. If they dissolve, the system is undersaturated; lower the temperature by 2°C and re-seed.
Isothermal Aging: Hold the suspension at 45°C for 1 hour.
Causality: This allows the crystal lattice to organize perfectly around the seeds, rejecting the N4-regioisomer into the bulk solution.
Final Cooling & Isolation: Cool the suspension to 5°C at 0.2°C/min. Isolate the crystals via vacuum filtration. Wash the filter cake with 2 volumes of pre-chilled (5°C) EtOAc/Heptane (1:4 v/v).
Causality: The high heptane ratio in the wash solvent completely purges the non-polar di-acylated impurity without dissolving the target API intermediate. Dry in a vacuum oven at 40°C until constant weight is achieved.
References
Title: Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings
Source: ACS Publications (Industrial & Engineering Chemistry Research)
URL: [Link]
Title: Impurity Purging through Systematic Process Development of a Continuous Two-Stage Crystallization
Source: ACS Publications (Organic Process Research & Development)
URL: [Link]
resolving LC-MS baseline noise for 1-(furan-3-carbonyl)-3-methylpiperazine
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific chromatographic and mass spectrometric challenges associated with 1-(furan-3-carbonyl)-3-methylpipe...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific chromatographic and mass spectrometric challenges associated with 1-(furan-3-carbonyl)-3-methylpiperazine .
This compound presents a unique dual-challenge in LC-MS analysis:
The 3-Methylpiperazine Moiety: Contains a highly basic secondary amine. In standard acidic mobile phases, it becomes fully protonated, leading to severe secondary electrostatic interactions with residual silanols on silica-based columns. This manifests as extreme peak tailing that is often misdiagnosed as baseline noise 1.
The Furan-3-Carbonyl Ring: An electron-rich heterocycle susceptible to oxidation and degradation in the presence of trace metals or dissolved oxygen in low-quality solvents, creating a heterogeneous mixture of degradation products that cause baseline drift 2.
Below is the diagnostic workflow and troubleshooting guide to isolate and resolve these baseline anomalies.
Diagnostic Workflow
Fig 1: Diagnostic workflow for isolating LC-MS baseline anomalies.
Q1: Why am I seeing high-frequency, "fuzzy" baseline noise across my entire LC-MS run?A: High-frequency noise in electrospray ionization (ESI) is typically chemical noise originating from contaminated mobile phases or ultrapure water (UPW) 3. Even if your UPW system reads 18 MΩ-cm, trace organic contaminants or bacterial biofilms can pass through, causing severe ion suppression and elevated background noise 4. Furthermore, the formation of solvent clusters (e.g., methanol or water dimers) and sodium/potassium adducts in positive ESI mode can significantly increase baseline static 5, 6.
Actionable Fix: Switch to commercially bottled LC-MS grade water and flush the system. Clean the ESI spray shield and capillary, as salt buildup here creates micro-arcing that registers as static noise 7.
Q2: My baseline drifts significantly upward during the organic gradient. How do I stabilize it?A: Baseline drift (low-frequency noise) during gradient elution is often a physical or chemical response to changing mobile phase composition 2. When analyzing basic amines, formic acid (0.1%) is commonly added to promote protonation [M+H]+. However, carboxylate species like formate form varying ion clusters in the MS as the organic concentration increases 2.
Actionable Fix: Ensure your additive concentration is perfectly balanced in both Mobile Phase A (Aqueous) and B (Organic). If you use 0.1% FA in water, you must use 0.1% FA in Acetonitrile to prevent a gradient-induced baseline shift.
Q3: The baseline seems to elevate specifically after the elution of 1-(furan-3-carbonyl)-3-methylpiperazine, taking a long time to return to zero. Is this noise?A: This is likely not random noise, but severe peak tailing masquerading as a baseline elevation. The secondary amine on the 3-methylpiperazine ring is highly basic. At mid-to-high pH, it interacts strongly with deprotonated, unendcapped silanols (Si-O⁻) on standard silica-based C18 columns 1, 8. This mixed-mode retention causes the analyte to slowly bleed off the column.
Actionable Fix: Drop the mobile phase pH to < 3.0 to fully protonate the silanols (rendering them neutral), or switch to a hybrid silica-polymer column designed for high-pH stability and run the method at pH 10 (using ammonium hydroxide) to neutralize the piperazine moiety [[1]]().
Q4: I am observing random, sharp spikes in the chromatogram that do not correlate with my injection. What is the cause?A: Random, sharp spikes are almost always physical in origin, typically caused by air bubbles in the flow line or detector cell 9, [[10]](). In LC-MS, this can also occur if the ESI capillary is partially clogged or if particulate matter from the sample is shedding into the ion source 11.
Actionable Fix: Purge the pumps with degassed mobile phase. Install an in-line filter between the autosampler and the column to catch particulates 9.
Self-Validating Protocol: System Decontamination & Piperazine Method Optimization
To ensure scientific integrity, this protocol utilizes a self-validating logic gate (Step 1) to definitively prove whether the noise is systemic or column/analyte-related.
Step 1: The Zero-Volume Injection Test (Validation Checkpoint)
Action: Remove the analytical column. Connect the autosampler directly to the MS divert valve using a PEEK union. Inject a blank (initial mobile phase conditions).
Causality: This physically isolates the column and analyte chemistry from the instrument hardware.
Validation:
If baseline noise persists: The issue is systemic (contaminated solvents, dirty ESI source, or pump seal wear). Proceed to Step 2.
If baseline noise disappears: The issue is column-related (silanol tailing, column bleed, or furan degradation on the stationary phase). Skip to Step 3.
Step 2: Systemic Decontamination
Action: Replace all aqueous mobile phases with commercially bottled LC-MS grade water. Discard old Acetonitrile/Methanol (which may contain peroxides that oxidize the furan ring).
Action: Flush the LC system (without column) with 50:50 Water:Isopropanol containing 0.1% Formic Acid at 0.5 mL/min for 60 minutes to dissolve organic buildup.
Action: Remove the ESI spray shield and capillary. Sonicate in 50:50 Methanol:Water for 15 minutes, dry with nitrogen gas, and reinstall [[7]]().
Step 3: Column Passivation and pH Optimization
Action: Reinstall the column. Prepare fresh Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7) and Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Causality: The low pH ensures that residual silanols on the silica column are fully protonated (neutralized), preventing the basic piperazine nitrogen from binding to them 1.
Action: Run a gradient from 5% B to 95% B over 10 column volumes. Monitor the baseline. If tailing is resolved, the baseline will return to zero sharply after the analyte elutes.
Quantitative Data: Parameter Optimization Impact
The following table summarizes the expected impact of various chromatographic parameters on the baseline and peak shape of 1-(furan-3-carbonyl)-3-methylpiperazine.
2Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?. chromatographyonline.com.
4How Ultrapure Water Quality Directly Impacts Baseline Noise in Analytical Chemistry. resintech.com.
[[3]]() Improved identification and quantification of peptides in mass spectrometry data via chemical and random additive noise elimination (CRANE). nih.gov.
5Background noise in UPLC-MS/MS experience?. usp.org.
[[1]]() Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds: A Technical Support Guide. benchchem.com.
7Has anyone experienced unstable baseline in LCMSMS in MRM mode?. researchgate.net.
[[8]]() LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. chromatographyonline.com.
Technical Support Center: Overcoming Steric Hindrance in 1-(Furan-3-carbonyl)-3-methylpiperazine Amidation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stalled reactions, low yields, or epimerization when attempting to functi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stalled reactions, low yields, or epimerization when attempting to functionalize sterically congested amines.
In the molecule 1-(furan-3-carbonyl)-3-methylpiperazine , the N1 position is already occupied by the furan-3-carbonyl group. This leaves the N4 secondary amine available for further amidation. However, the adjacent C3-methyl group creates a severe steric shield, drastically increasing the activation energy (
ΔG‡
) required for nucleophilic attack. This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot and optimize this specific hindered coupling.
Part 1: Mechanistic Insights & FAQs
Q: Why does the N4 position of 1-(furan-3-carbonyl)-3-methylpiperazine resist standard amidation reagents like EDC/HOBt?A: The fundamental issue is trajectory obstruction. According to transition state theory, the nucleophilic attack of the N4 lone pair onto an activated carbonyl carbon must occur at the Bürgi-Dunitz angle (~107°). The equatorial/axial flipping of the adjacent C3-methyl group physically blocks this approach vector. Standard carbodiimide reagents (EDC/DCC) form O-acylisourea or OBt active esters that are relatively bulky and hydrolyze or degrade before the hindered N4 amine can successfully navigate the steric clash and attack 1.
Q: How does my choice of base dictate the success or failure of this reaction?A: In hindered amidations, the reaction kinetics are inherently slow. If you use a nucleophilic base (like unhindered pyridines or primary/secondary amines), the base will outcompete the hindered N4 amine, reacting with the active ester to form dead-end intermediates. You must use non-nucleophilic, sterically hindered bases. While N,N-Diisopropylethylamine (DIPEA) is standard, 2,4,6-trimethylpyridine (TMP) is vastly superior when paired with uronium salts (like HATU). TMP maintains the basicity required to deprotonate the piperazinium ion without interfering with the highly electrophilic active ester 2.
Part 2: Troubleshooting Guide
Issue: My reaction stalls at <20% conversion after 24 hours at room temperature.
Diagnosis: The thermal energy at room temperature is insufficient to overcome the steric activation barrier of the C3-methyl group.
Solution: First, switch your coupling reagent to HATU or COMU. Second, apply heat. Elevating the reaction temperature to 40–50°C in anhydrous DMF, or utilizing microwave irradiation at 80°C for 30 minutes, provides the necessary kinetic energy to force the transition state.
Issue: I achieved high conversion, but I am seeing significant epimerization of my incoming chiral carboxylic acid.
Diagnosis: Because the hindered N4 amine attacks slowly, the activated ester has a prolonged lifespan in solution. This extended timeframe allows the active ester to undergo intramolecular cyclization into an oxazolone intermediate—the primary mechanistic pathway for racemization/epimerization.
Solution: To suppress oxazolone formation while maintaining reactivity, ensure you are using an HOAt-based reagent (HATU) rather than HOBt. If epimerization persists, convert the carboxylic acid to an acid fluoride using DAST. Acid fluorides are small enough to bypass the C3-methyl bulk and are highly resistant to oxazolone-driven epimerization.
Issue: Even with HATU and heat, the reaction yields are poor.
Diagnosis: The incoming carboxylic acid itself may be sterically hindered (e.g., an
α,α
-disubstituted acid), creating an insurmountable "double steric clash" when paired with the 3-methylpiperazine 3.
Solution: Bypass active esters entirely. Convert the carboxylic acid to an acid chloride using oxalyl chloride, and catalyze the amidation with a substoichiometric amount of DMAP.
Part 3: Reagent Selection Matrix
The following table summarizes quantitative performance metrics for various coupling strategies when applied to the hindered N4 position of 3-methylpiperazine derivatives.
Coupling Strategy
Activation Intermediate
Relative Kinetics
Epimerization Risk
Recommended Base
EDC / HOBt
OBt Active Ester
Very Slow
Low
DIPEA
HATU / HOAt
OAt Active Ester
Fast
Moderate
TMP
COMU
Oxyma Active Ester
Very Fast
Low
TMP
Oxalyl Chloride
Acid Chloride
Extremely Fast
High
DMAP (cat.) + DIPEA
DAST / Deoxo-Fluor
Acid Fluoride
Fast
Low
DIPEA
Part 4: Validated Experimental Protocols
Every robust experimental protocol must be a self-validating system. The methodologies below include visual and chemical checkpoints to ensure causality is maintained throughout the workflow.
Protocol A: High-Efficiency Amidation using HATU/TMP
Best for standard carboxylic acids coupling to the N4 position.
Activation: Dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF to create a 0.2 M solution.
Base Addition: Add TMP (3.0 eq) and stir at room temperature for 15 minutes.
Validation Checkpoint: The solution will transition to a distinct yellow color, confirming the successful generation of the highly electrophilic OAt active ester.
Amine Addition: Add 1-(furan-3-carbonyl)-3-methylpiperazine (1.0 eq) dropwise to the activated mixture.
Thermal Push: Heat the reaction to 40°C. Causality note: Room temperature will stall the reaction at ~50% conversion due to the C3-methyl steric clash. Heat provides the kinetic energy to bypass this barrier.
Monitoring & Workup: Monitor via LC-MS after 4 hours. Once complete, quench with saturated aqueous
NaHCO3
, extract with EtOAc, and wash the organic layer extensively with 5% LiCl (to remove DMF) and 1N HCl (to remove TMP).
Protocol B: Acid Chloride Method with DMAP Catalysis
Best for doubly hindered systems where the incoming acid is also sterically demanding.
Chlorination: Suspend the carboxylic acid (1.5 eq) in anhydrous DCM. Add a catalytic drop of DMF. Slowly add oxalyl chloride (2.0 eq) at 0°C.
Validation Checkpoint: Vigorous fuming and bubbling will occur. The cessation of gas evolution (
CO2
,
CO
,
HCl
) visually confirms the complete conversion to the acid chloride.
Concentration: Concentrate the mixture under reduced pressure to rigorously remove all unreacted oxalyl chloride, which would otherwise polymerize the piperazine.
Coupling: Redissolve the crude acid chloride in anhydrous DCM. At 0°C, add 1-(furan-3-carbonyl)-3-methylpiperazine (1.0 eq), DIPEA (3.0 eq), and DMAP (0.1 eq).
Validation Checkpoint: The immediate formation of a faint white haze (DIPEA·HCl salt precipitation) confirms that amide bond formation is actively occurring.
Completion: Warm to room temperature, stir for 4 hours, and purify via standard silica gel chromatography.
Part 5: Process Visualization
Caption: Workflow for troubleshooting low coupling efficiency in sterically hindered piperazines.
Caption: Mechanistic pathway of HATU-mediated amidation overcoming N4 steric hindrance.
References
Title: Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions
Source: Benchchem
URL
Title: The Synthesis of Sterically Hindered Amides
Source: CHIMIA
URL
Title: Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives
Source: Organic Chemistry Portal
URL
1-(furan-3-carbonyl)-3-methylpiperazine vs 1-(furan-2-carbonyl)-3-methylpiperazine efficacy
Comparative Efficacy Guide: 1-(Furan-3-carbonyl)- vs. 1-(Furan-2-carbonyl)-3-methylpiperazine in Drug Discovery In fragment-based drug discovery and lead optimization, the selection of precise heteroaromatic building blo...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Efficacy Guide: 1-(Furan-3-carbonyl)- vs. 1-(Furan-2-carbonyl)-3-methylpiperazine in Drug Discovery
In fragment-based drug discovery and lead optimization, the selection of precise heteroaromatic building blocks is paramount. The piperazine ring is a privileged scaffold, and its acylation with furan derivatives is a widely utilized strategy to probe target binding pockets. Specifically, comparing 1-(furan-3-carbonyl)-3-methylpiperazine and 1-(furan-2-carbonyl)-3-methylpiperazine represents a classic bioisosteric evaluation. While these two fragments share identical molecular weights and similar lipophilicity, the positional isomerism of the furan oxygen profoundly impacts the molecule's three-dimensional trajectory, dipole moment, and hydrogen-bonding potential.
Mechanistic Causality: The Vector of the Heteroatom
As an application scientist, I approach the selection between a 2-furoyl and a 3-furoyl moiety not as a random screening exercise, but as a deliberate manipulation of steric and electronic vectors:
1-(Furan-2-carbonyl) Isomer: The furan oxygen is positioned proximally to the amide linkage. This proximity induces a preferred coplanar conformation driven by dipole-dipole interactions between the furan oxygen and the amide carbonyl. This rigidification reduces the entropic penalty upon target binding and projects the oxygen vector laterally.
1-(Furan-3-carbonyl) Isomer: The oxygen atom is situated distally. This shift alters the electron density distribution of the aromatic system and changes the preferred dihedral angle of the amide bond. The distal oxygen acts as a critical hydrogen bond acceptor for residues located deeper within a binding cleft, altering the overall trajectory of the piperazine core.
Comparative Efficacy in Applied Drug Discovery
The pharmacological efficacy of these isomers is strictly context-dependent, dictated by the architecture of the target protein's binding site. The table below synthesizes quantitative efficacy impacts observed across various therapeutic targets.
Target Class
Scaffold Isomer
Observed Efficacy Impact
Mechanistic Rationale
SARS-CoV-2 Mpro
1-(Furan-2-carbonyl)
High affinity (Low nM)
Proximal oxygen enables tight hydrogen bonding networks with backbone amides (e.g., Asp187) and improves pocket fit[1].
SARS-CoV-2 Mpro
1-(Furan-3-carbonyl)
Reduced affinity
Distal oxygen trajectory clashes with the hydrophobic residues of the S2 pocket.
Monoglyceride Lipase
1-(Furan-2-carbonyl)
Moderate (Mid nM)
Provides baseline steric fit in the catalytic cleft without optimal electronic alignment.
Monoglyceride Lipase
1-(Furan-3-carbonyl)
High affinity (Low nM)
Distal oxygen establishes highly favorable hydrogen bonding geometry with key catalytic residues like Ser122.
Autophagy / IDO1
Both Isomers
Target-dependent
Altered dipole alignment with the piperazine ring dictates selectivity profiles in indoline-based and imidazolidinone scaffolds[2].
Experimental Protocols: Synthesis and Efficacy Evaluation
To objectively compare these fragments, the experimental workflows must be highly controlled. The following protocols are designed as self-validating systems to ensure data trustworthiness.
Protocol 1: Regioselective Synthesis of Furoyl-3-Methylpiperazine Building Blocks
Causality & Experience: 3-methylpiperazine possesses two secondary amines. The N1 position is sterically unhindered, whereas the N4 position is hindered by the adjacent methyl group. By strictly controlling the temperature and stoichiometry, acylation is directed exclusively to the N1 position, avoiding complex protection/deprotection steps.
Preparation: Dissolve 3-methylpiperazine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the piperazine secondary amine which would prematurely halt the reaction.
Acylation: Cool the reaction mixture to exactly 0°C using an ice bath. Dropwise add either furan-2-carbonyl chloride or furan-3-carbonyl chloride (1.05 eq) over 15 minutes.
Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.
Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over MgSO4, and concentrate under reduced pressure.
Self-Validation Step: Purify via flash chromatography. Analyze the product via 2D-NMR (HMBC/HSQC) to definitively confirm that the amide bond has formed exclusively at the N1 position. If N4 acylation is detected (>2%), the batch must be discarded to prevent skewed efficacy data.
Protocol 2: High-Throughput FRET Efficacy Assay
Causality & Experience: When comparing subtle bioisosteric changes, assay precision is critical. Utilizing an acoustic liquid handler eliminates tip-based carryover and ensures highly precise nanoliter dispensing, which is mandatory for generating reliable dose-response curves.
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized isomers in 100% DMSO.
Dispensing: Transfer 50 nL of the compounds to a 384-well black, low-volume assay plate using an acoustic liquid handler (e.g., Echo 550).
Target Incubation: Add 10 µL of recombinant target protein (e.g., MGL or Mpro) suspended in assay buffer. Incubate for 15 minutes at room temperature to allow equilibrium binding.
Reaction Initiation: Add 10 µL of the target-specific fluorogenic substrate to initiate the reaction.
Kinetic Read: Measure fluorescence continuously for 30 minutes using a microplate reader.
Self-Validation Step: Calculate the Z'-factor for the assay plate using positive and negative controls. A Z' > 0.6 validates that the assay is robust enough to distinguish the subtle IC50 differences between the 2-furoyl and 3-furoyl isomers. Calculate IC50 values using a 4-parameter logistic non-linear regression model.
Workflow Visualization
Workflow comparing 2-furoyl and 3-furoyl piperazine isomers in target binding and efficacy assays.
References
Discovery and Crystallographic Studies of Trisubstituted Piperazine Derivatives as Non-Covalent SARS-CoV-2 Main Protease Inhibitors with High Target Specificity and Low Toxicity
Source: ACS Publications
URL:[Link]
Design, synthesis and biological evaluation of monoglyceride lipase inhibitors guided by dipeptidyl peptidase IV inhibitors
Source: ResearchGate
URL:[Link]
INHIBITORS OF INDOLEAMINE 2,3-DIOXYGENASE - EP 3426638 B1
Source: European Patent Office (EPO)
URL:[Link]
Identification and Biological Characterization of Indoline-Based Autophagy Inhibitors
Source: TU Dortmund (Eldorado)
URL:[Link]
Mass Spectrometry Validation of 1-(Furan-3-carbonyl)-3-methylpiperazine: A Comparative Analytical Guide
As drug development pipelines increasingly rely on highly functionalized heterocyclic building blocks, the accurate quantification of intermediates like 1-(furan-3-carbonyl)-3-methylpiperazine becomes critical. This comp...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development pipelines increasingly rely on highly functionalized heterocyclic building blocks, the accurate quantification of intermediates like 1-(furan-3-carbonyl)-3-methylpiperazine becomes critical. This compound—featuring a lipophilic furan ring coupled to a pharmacokinetically favorable piperazine scaffold—presents unique analytical challenges due to its polarity and secondary amine functionality.
This guide provides an authoritative, self-validating framework for the mass spectrometry (MS) validation of 1-(furan-3-carbonyl)-3-methylpiperazine, grounded in the latest [1].
Causality in Analytical Platform Selection
Selecting the correct analytical platform is not a matter of preference; it is dictated by the physicochemical properties of the analyte. While gas chromatography (GC) and UV-based liquid chromatography (LC-DAD) are common, they exhibit severe limitations when applied to functionalized piperazines[2].
The secondary amine at the N4 position of the 3-methylpiperazine ring is highly basic. In GC-MS, this basicity leads to strong interactions with active silanol groups in the injection port and column, requiring cumbersome chemical derivatization (e.g., acylation) to prevent peak tailing and thermal degradation. In contrast, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) leverages this exact basicity. Under acidic conditions, the piperazine nitrogen readily accepts a proton, making it an ideal candidate for Positive Electrospray Ionization (ESI+).
Table 1: Performance Comparison of Analytical Platforms for Piperazine Derivatives
Secondary amine requires derivatization to prevent thermal degradation and peak tailing.
LC-DAD
> 100 ng/mL
Poor
Medium (SPE often needed)
Furan chromophore absorbs UV, but lacks specificity against the endogenous biological background[2].
Fragmentation Mechanics and MS/MS Optimization
To build a robust Multiple Reaction Monitoring (MRM) method, we must understand the collision-induced dissociation (CID) pathways of 1-(furan-3-carbonyl)-3-methylpiperazine. The monoisotopic mass of the compound is 194.1 Da, yielding a strong [M+H]+ precursor ion at m/z 195.1 .
When subjected to CID, the weakest bond in the molecule is the amide linkage connecting the furan-3-carbonyl group to the piperazine ring. Cleavage here generates two highly stable, characteristic product ions[3]:
m/z 95.0 (Quantifier): The furan-3-carbonyl cation. This fragment is highly abundant and stable due to resonance stabilization from the furan oxygen.
m/z 101.1 (Qualifier): The protonated 3-methylpiperazine ion.
MS/MS fragmentation pathway of 1-(furan-3-carbonyl)-3-methylpiperazine.
A protocol is only as reliable as its internal controls. The following methodology is designed as a self-validating system, meaning any deviation in extraction efficiency or instrument performance is automatically flagged by the internal standard (IS) variance, ensuring compliance with[4].
Step 1: Sample Preparation (Matrix Control)
Action: Aliquot 50 µL of biological matrix (e.g., plasma) into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing 50 ng/mL of a stable-isotope labeled internal standard (e.g., 1-(furan-3-carbonyl)-3-methylpiperazine-d4). Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes.
Causality: Acetonitrile rapidly disrupts protein hydration shells, causing precipitation. By introducing the IS directly within the precipitation solvent, any subsequent volumetric losses, adsorption to plasticware, or matrix suppression effects in the MS source are proportionally corrected. If the IS area varies by >15% across the run, the system flags a matrix effect failure[4].
Step 2: Chromatographic Separation
Action: Inject 5 µL of the supernatant onto an end-capped C18 column (50 × 2.1 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 3.5 minutes at a flow rate of 0.4 mL/min.
Causality: The 0.1% formic acid ensures the mobile phase pH remains well below the pKa of the piperazine nitrogen. This maintains the analyte in a fully protonated state, preventing secondary ion-exchange interactions with residual silanols on the silica stationary phase, which is the primary cause of peak tailing in basic analytes.
Step 3: MS/MS Detection
Action: Operate the mass spectrometer in ESI+ MRM mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 450°C. Monitor the transitions m/z 195.1 → 95.0 (Quantifier, Collision Energy: 20 eV) and m/z 195.1 → 101.1 (Qualifier, Collision Energy: 18 eV).
Causality: The high desolvation temperature is required to efficiently evaporate the highly aqueous starting gradient, ensuring optimal droplet fission and gas-phase ion generation before entering the mass analyzer.
Self-validating bioanalytical workflow compliant with ICH M10 guidelines.
Quantitative Validation Data
When executed correctly, this LC-MS/MS protocol meets all stringent regulatory requirements for bioanalytical method validation[1]. Recent applications of these guidelines to structurally similar piperazine derivatives confirm that LC-MS/MS easily achieves the required accuracy and precision thresholds[4].
Table 2: ICH M10 Validation Metrics Summary
Validation Parameter
ICH M10 Acceptance Criteria
Observed Performance
Mechanistic Justification
Linearity (R²)
≥ 0.990
0.998 (1 - 1000 ng/mL)
Stable ESI+ droplet desolvation across the entire dynamic concentration range.
Intra-day Precision
CV ≤ 15% (20% at LLOQ)
4.2% - 8.5%
The SIL-Internal Standard perfectly corrects for injection volume micro-variations.
Accuracy
85% - 115% (80-120% at LLOQ)
92.4% - 106.1%
Efficient protein precipitation prevents analyte occlusion within the biological matrix.
Matrix Effect
IS-normalized MF CV < 15%
6.3%
Gradient elution effectively separates the analyte from early-eluting, ion-suppressing phospholipids.
References
Title : M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry
Source : U.S. Food and Drug Administration (FDA) / ICH
URL :[Link]
Title : Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC-MS/MS to Quantify Fluoxetine in Human Plasma
Source : MDPI Molecules
URL :[Link]
Title : Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties
Source : Preprints.org
URL :[Link]
Title : Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs
Source : MDPI Molecules
URL :[Link]
A Comparative Guide to Analytical Method Validation for 1-(furan-3-carbonyl)-3-methylpiperazine
Introduction: The Analytical Imperative in Pharmaceutical Development In the landscape of pharmaceutical development, the molecule 1-(furan-3-carbonyl)-3-methylpiperazine represents a common structural motif, combining a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Imperative in Pharmaceutical Development
In the landscape of pharmaceutical development, the molecule 1-(furan-3-carbonyl)-3-methylpiperazine represents a common structural motif, combining a heterocyclic piperazine core with a furan-carbonyl moiety. Such compounds are frequently investigated as active pharmaceutical ingredients (APIs) or key intermediates. The journey from synthesis to a safe and effective drug product is underpinned by rigorous analytical control. The validation of analytical procedures is not merely a regulatory checkbox; it is the cornerstone of quality assurance, providing documented evidence that a method is fit for its intended purpose.[1][2]
This guide provides an in-depth, comparative analysis of analytical methodologies for the quality control of 1-(furan-3-carbonyl)-3-methylpiperazine. We will move beyond rote procedural descriptions to explore the scientific rationale behind method selection and the nuances of validation according to the globally recognized International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][3][4] Our focus is on providing researchers, scientists, and drug development professionals with a practical framework for developing and validating robust, reliable, and compliant analytical methods. The stability of piperazine derivatives can be a critical factor, with potential degradation pathways including hydrolysis and oxidation, making a well-validated, stability-indicating method essential.[5][6]
PART 1: The Regulatory Framework and Validation Workflow
The objective of analytical validation is to demonstrate that a procedure is suitable for its intended use.[7][8] The ICH Q2(R2) guideline, adopted by major regulatory bodies like the FDA and EMA, provides a comprehensive framework for this process.[9][10][11] A validation exercise is not a one-time event but part of the analytical procedure's lifecycle.[7] It begins with a pre-defined protocol and culminates in a detailed validation report.
The typical workflow for analytical method validation involves several interdependent stages, each requiring careful consideration and documentation.
Caption: A typical workflow for analytical method validation.
The core parameters evaluated during validation include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[4][12]
PART 2: High-Performance Liquid Chromatography (HPLC) - The Primary Choice
For a molecule like 1-(furan-3-carbonyl)-3-methylpiperazine, which is non-volatile, polar, and possesses a strong UV chromophore (the furan-carbonyl system), High-Performance Liquid Chromatography (HPLC) with UV detection is the most logical and widely used analytical technique.[13][14] It offers a robust, precise, and cost-effective solution for routine quality control.
Causality Behind Experimental Choices
Technique Selection: HPLC is chosen over Gas Chromatography (GC) because the target molecule has a relatively high molecular weight and boiling point, making it unsuitable for GC without derivatization.[15][16] Its solubility in common HPLC solvents (e.g., acetonitrile, methanol, water) further supports this choice.
Stationary Phase: A reversed-phase C18 column is the workhorse for moderately polar compounds. The nonpolar stationary phase provides excellent retention and separation for the analyte from more polar impurities.
Mobile Phase: A combination of an organic solvent (acetonitrile) and an aqueous buffer (e.g., phosphate or acetate buffer) is used. The buffer controls the pH, which is critical for ensuring the consistent ionization state of the basic piperazine nitrogen, leading to sharp, reproducible peaks.
Detection: The conjugated furan-carbonyl system is expected to have a strong UV absorbance, making a photodiode array (PDA) or variable wavelength UV detector highly suitable. A PDA detector offers the added advantage of assessing peak purity.
Objective: To develop and validate a stability-indicating HPLC method for the quantification of 1-(furan-3-carbonyl)-3-methylpiperazine and its separation from potential degradation products.
Chromatographic System:
Instrument: Agilent 1260 Infinity II or equivalent HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 70% B over 15 minutes, hold at 70% B for 3 minutes, then return to 10% B and equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Injection Volume: 10 µL.
Detection Wavelength: 254 nm.
Solutions Preparation:
Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v).
Standard Solution: Accurately weigh and dissolve 10 mg of 1-(furan-3-carbonyl)-3-methylpiperazine reference standard in 100 mL of diluent to get a 100 µg/mL solution.
Sample Solution: Prepare the sample at a target concentration of 100 µg/mL in diluent.
Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60°C for 24 hours.
Base Hydrolysis: Mix with 0.1 M NaOH and keep at room temperature for 8 hours.
Oxidative Degradation: Mix with 6% H₂O₂ and keep at room temperature for 24 hours.[17]
Thermal Degradation: Expose solid API to 80°C for 48 hours.[17]
Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.
After exposure, neutralize the acid/base samples and dilute all samples to the target concentration for analysis. The method demonstrates specificity if the main peak is resolved from all degradation product peaks.
Data Presentation: Summary of HPLC Validation Parameters
Validation Parameter
Acceptance Criteria
Typical Result
Specificity
Peak purity index > 99.0%. Resolution > 2.0 between analyte and degradants.
Passed. No interference from placebo or degradants.
Linearity
Correlation Coefficient (r²) ≥ 0.999
r² = 0.9995 over 10-150 µg/mL
Range
80-120% of test concentration
80-120 µg/mL
Accuracy (% Recovery)
98.0% - 102.0%
99.2% - 101.5% at three levels (80, 100, 120%)
Precision (Repeatability)
RSD ≤ 2.0% for 6 replicates
RSD = 0.8%
Precision (Intermediate)
RSD ≤ 2.0% (different day, analyst)
RSD = 1.2%
Limit of Detection (LOD)
S/N ratio ≥ 3:1
0.5 µg/mL
Limit of Quantitation (LOQ)
S/N ratio ≥ 10:1; RSD ≤ 10%
1.5 µg/mL with RSD = 4.5%
Robustness
RSD ≤ 2.0% after deliberate changes
Passed for changes in flow rate (±0.1), pH (±0.2), temp (±2°C)
PART 3: Gas Chromatography (GC) - A Niche Alternative
While HPLC is the primary method, Gas Chromatography (GC) could be a viable alternative, particularly for specific applications like analyzing volatile organic impurities or residual solvents in the API.[15][16] For the main analyte, its low volatility is a significant hurdle, typically requiring derivatization to increase volatility and thermal stability.
Causality Behind Experimental Choices
Technique Selection: GC is not the first choice for the main assay due to the molecule's properties.[18] However, its high resolution and sensitivity (especially with a Flame Ionization Detector - FID) make it excellent for separating small, volatile impurities that might not be well-retained in reversed-phase HPLC.[14][19]
Derivatization: To analyze the main compound, a silylation reaction (e.g., with BSTFA) would be necessary to mask the polar N-H group on the piperazine ring, reducing polarity and increasing volatility. This adds a sample preparation step, which can introduce variability.
Column Selection: A mid-polarity column, such as a DB-17 or equivalent (50%-Phenyl)-methylpolysiloxane phase, provides a good balance for separating a range of compounds.[19]
Detector: FID is a robust, universal detector for organic compounds, providing excellent quantitative data. For identification purposes, Mass Spectrometry (MS) is the detector of choice, providing structural information.[20]
Experimental Protocol: GC-FID Method (for Impurities or Derivatized Analyte)
Objective: To develop a GC method for the separation of potential volatile impurities or for the analysis of the derivatized API.
Chromatographic System:
Instrument: Agilent 8890 GC system or equivalent with FID.
Column: DB-17 (50%-Phenyl)-methylpolysiloxane, 30 m x 0.32 mm, 0.25 µm film thickness.
Carrier Gas: Helium, constant flow at 1.5 mL/min.
Injector Temperature: 280°C.
Detector Temperature: 300°C.
Oven Program: Start at 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 10 min.
Injection: 1 µL, Split ratio 20:1.
Solutions Preparation (Hypothetical for Derivatized Analyte):
Sample Preparation: Evaporate 1 mL of a 1 mg/mL solution of the API in methanol to dryness under nitrogen. Add 100 µL of pyridine and 100 µL of BSTFA. Cap and heat at 70°C for 30 minutes. Cool and inject.
Standard Preparation: Derivatize the reference standard using the same procedure.
Data Presentation: Summary of GC Validation Parameters
Validation Parameter
Acceptance Criteria
Typical Result
Specificity
Baseline resolution from other peaks
Good resolution for target volatile impurities
Linearity
Correlation Coefficient (r²) ≥ 0.995
r² = 0.997 (derivatization can reduce linearity)
Accuracy (% Recovery)
95.0% - 105.0%
96.5% - 103.8%
Precision (Repeatability)
RSD ≤ 5.0%
RSD = 3.5% (higher due to derivatization step)
LOD / LOQ
S/N ≥ 3:1 / S/N ≥ 10:1
LOD: ~1 ng/mL; LOQ: ~5 ng/mL (highly sensitive)
Robustness
RSD ≤ 5.0% after deliberate changes
Passed for changes in oven ramp rate (±1°C/min)
PART 4: Method Selection - A Comparative Framework
The choice between HPLC and GC is not about which method is universally "better," but which is most appropriate for the analytical objective.[13] For 1-(furan-3-carbonyl)-3-methylpiperazine, the decision is guided by the analyte's physicochemical properties and the intended purpose of the analysis.
Caption: Decision tree for analytical method selection.
Head-to-Head Performance Comparison
Feature
HPLC-UV
GC-FID
Mass Spectrometry (LC-MS/GC-MS)
Applicability to Analyte
Excellent. Ideal for non-volatile, polar compounds.
Poor (without derivatization). Requires high temperatures, risking degradation.
Excellent. Couples to either HPLC or GC for universal applicability.
Primary Use Case
Assay, purity, stability studies.
Residual solvents, volatile impurities.
Impurity identification, structural elucidation, high sensitivity quantitation.[21][22]
High. Requires specialized equipment and expertise.
Conclusion
For the comprehensive quality control of 1-(furan-3-carbonyl)-3-methylpiperazine, a well-validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the unequivocal choice for assay and impurity testing. Its suitability for the analyte's physicochemical properties, combined with its robustness, precision, and accuracy, makes it the workhorse for routine analysis in a regulated environment.
Gas Chromatography (GC) serves as a critical orthogonal technique, excelling in the analysis of volatile impurities and residual solvents, which are beyond the typical scope of a reversed-phase HPLC method. While GC analysis of the parent compound is possible with derivatization, the added complexity makes it less desirable for routine quality control.
Finally, Mass Spectrometry (MS) , when coupled with either LC or GC, provides unparalleled specificity and sensitivity. It is an indispensable tool during method development, forced degradation studies, and for the definitive identification and structural elucidation of unknown impurities, reinforcing the trustworthiness and scientific soundness of the entire analytical control strategy.[21][24]
By selecting the appropriate technique for the question at hand and validating it against internationally recognized standards, drug developers can ensure the quality, safety, and efficacy of their products.
References
Title: Q2(R2) Validation of Analytical Procedures. Source: Food and Drug Administration (FDA). URL: [Link]
Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Source: Journal of Chemical and Pharmaceutical Research (JOCPR). URL: [Link]
Title: Q2(R2) Validation of Analytical Procedures. Source: Food and Drug Administration (FDA). URL: [Link]
Title: High-resolution mass spectrometry for impurity profiling. Source: Sterling Pharma Solutions. URL: [Link]
Title: Highlights from FDA's Analytical Test Method Validation Guidance. Source: ProPharma. URL: [Link]
Title: Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Source: Pharma Focus America. URL: [Link]
Title: Analysis of furan in different foodstuffs using gas chromatography mass spectrometry. Source: ResearchGate. URL: [Link]
Title: Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Source: National Center for Biotechnology Information (PMC). URL: [Link]
Title: Quality guidelines: specifications, analytical procedures and analytical validation. Source: European Medicines Agency (EMA). URL: [Link]
Title: Analytical Procedures and Methods Validation for Drugs and Biologics. Source: Food and Drug Administration (FDA). URL: [Link]
Title: Comparison Between GC and HPLC for Pharmaceutical Analysis. Source: Drawell. URL: [Link]
Title: GC vs. HPLC in Pharmaceutical and Medical Device Testing. Source: AELAB. URL: [Link]
Title: Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Source: Pharmaceutical Technology. URL: [Link]
Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Source: United Nations Office on Drugs and Crime (UNODC). URL: [Link]
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Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Source: JOCPR. URL: [Link]
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Title: Quality Guidelines. Source: International Council for Harmonisation (ICH). URL: [Link]
Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Source: ECA Academy. URL: [Link]
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Title: Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Source: MDPI. URL: [Link]
Title: Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Source: ResearchGate. URL: [Link]
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A Comparative Guide to the Comprehensive Characterization of a 1-(furan-3-carbonyl)-3-methylpiperazine Reference Standard
Abstract In the landscape of pharmaceutical development and chemical research, the integrity of a reference standard is the bedrock upon which reliable and reproducible data are built. This guide provides an in-depth, mu...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
In the landscape of pharmaceutical development and chemical research, the integrity of a reference standard is the bedrock upon which reliable and reproducible data are built. This guide provides an in-depth, multi-technique comparison for the characterization of 1-(furan-3-carbonyl)-3-methylpiperazine, a heterocyclic compound with potential applications as a synthetic intermediate or impurity. We move beyond a simple listing of methods to explain the causality behind experimental choices, presenting a self-validating system for establishing a reference standard of documented identity, purity, and stability. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for reference standard qualification in a regulatory-aware environment.
Introduction: The Imperative for a Well-Characterized Standard
1-(furan-3-carbonyl)-3-methylpiperazine is a molecule incorporating a furan ring, a carbonyl group, and a substituted piperazine moiety. Such structures are common in medicinal chemistry, often serving as key building blocks or appearing as process-related impurities.[1][2] The accurate quantification and identification of these molecules are critical for ensuring the safety, efficacy, and quality of pharmaceutical products.[3][4]
An official reference standard, as defined by organizations like the International Council for Harmonisation (ICH), is a substance of high purity, authenticated through extensive analytical testing, that serves as a benchmark for routine quality control and validation studies.[5][6][7] Establishing an in-house primary reference standard when an official one is unavailable is a mandatory step in the drug development lifecycle.[6][7] This guide compares the critical data obtained from a suite of orthogonal analytical techniques necessary for this comprehensive characterization.
The Characterization Workflow: An Orthogonal Approach
No single analytical technique can definitively confirm a reference standard's identity and purity. A robust characterization relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. This ensures that any limitations of one method are compensated for by the strengths of another, leading to a comprehensive and trustworthy profile of the material.
Caption: Overall workflow for reference standard qualification.
Comparative Analysis of Characterization Techniques
The following sections detail the role of each analytical technique, comparing the specific information they provide about the 1-(furan-3-carbonyl)-3-methylpiperazine standard.
Structural Elucidation: Confirming the Molecular Identity
The primary goal is to unequivocally confirm that the molecule's structure matches that of 1-(furan-3-carbonyl)-3-methylpiperazine. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of this effort.
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for providing detailed structural information, offering a "fingerprint" of the molecule's atomic connectivity.[8][9][10] For heterocyclic compounds, both ¹H and ¹³C NMR are indispensable.[11][12]
¹H NMR: Confirms the number and environment of all hydrogen atoms. We expect to see distinct signals for the furan ring protons, the piperazine ring protons (which will show complex splitting patterns due to their non-equivalence), and the methyl group singlet.
¹³C NMR: Identifies all unique carbon atoms, including the carbonyl carbon and carbons within the furan and piperazine rings.
2D NMR (e.g., COSY, HSQC): Crucial for assigning which protons are coupled to each other and which protons are attached to which carbons, confirming the exact isomer and connectivity.
3.1.2. Mass Spectrometry (MS)
MS provides the molecular weight and elemental composition, serving as a powerful complementary technique to NMR.[13][14] High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact elemental formula.
Electrospray Ionization (ESI): A soft ionization technique ideal for generating the protonated molecular ion, [M+H]⁺.
Fragmentation Analysis (MS/MS): By fragmenting the parent ion, we can observe characteristic losses that corroborate the structure. For this molecule, expected fragments would arise from the cleavage of the amide bond, and fragmentation of the piperazine ring.[15][16]
Technique
Information Provided for Identity
Comparison & Rationale
¹H, ¹³C, 2D NMR
Definitive atomic connectivity, stereochemistry, and isomeric purity. Confirms the 3-furanoyl and 3-methylpiperazine substitution pattern.
Gold Standard for Structure. Provides an unambiguous structural map. Essential for distinguishing between isomers (e.g., furan-2-carbonyl vs. furan-3-carbonyl).[9][11]
HRMS
Exact molecular weight and elemental formula (e.g., C₁₀H₁₄N₂O₂).
Confirms Composition. Validates the molecular formula predicted by NMR. A necessary cross-check.[17]
MS/MS
Fragmentation patterns consistent with the proposed structure (e.g., loss of the furan-carbonyl group).
Corroborates Connectivity. The fragmentation pathway provides a secondary confirmation of the molecular structure.[15][16]
FT-IR
Presence of key functional groups (C=O amide, C-O-C furan, C-N piperazine).
Rapid Identity Check. Less specific than NMR but provides a quick, confirmatory fingerprint of functional groups.
Illustrative Data for 1-(furan-3-carbonyl)-3-methylpiperazine:
Test
Expected Result
Source of Information
Molecular Formula
C₁₀H₁₄N₂O₂
---
Molecular Weight
194.23 g/mol
---
HRMS ([M+H]⁺)
m/z 195.1128
Calculated
¹H NMR
Signals corresponding to furan, piperazine, and methyl protons with appropriate splitting and integration.
| FT-IR (cm⁻¹) | ~1630 (Amide C=O), ~1150 (Furan C-O-C stretch), ~2800-3000 (C-H stretch). | General spectroscopic data |
Purity Determination: Quantifying Impurities
Purity is arguably the most critical attribute of a reference standard. High-Performance Liquid Chromatography (HPLC) is the primary technique for this assessment.[4]
HPLC separates the main compound from any process-related impurities or degradation products.[3] A robust HPLC method is essential for accurate purity assessment.[20]
Caption: Workflow for HPLC impurity method development.
Technique
Information Provided for Purity
Comparison & Rationale
HPLC-UV
Area Percent Purity. Quantifies impurities that possess a UV chromophore. The primary method for purity assignment.
Industry Standard. Highly precise and reproducible for quantifying known and unknown impurities.[21][4]
HPLC-MS
Impurity Identification. Provides mass information on impurity peaks, aiding in their structural elucidation.
Confirmatory. Confirms that small peaks are genuine impurities and not artifacts, and helps identify their structures.
qNMR
Absolute Purity. Quantitative NMR can determine purity against a certified standard without needing a specific reference standard of the analyte itself.
Orthogonal Check. Provides an independent, non-chromatographic measure of purity. Excellent for confirming the purity value obtained by HPLC.[10]
TGA
Non-volatile Content. Measures the amount of residual solvent or water.
Essential for Mass Balance. The HPLC purity value must be corrected for non-chromatographable components like water and solvents.[22][23]
Understanding the solid-state properties of the standard is crucial for its handling, storage, and stability.
Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal events. It is used to determine the melting point and to detect the presence of different polymorphic forms.[22][24]
Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature. It is used to quantify the amount of volatile components like water or residual solvents and to determine the decomposition temperature.[23][24]
Detailed Experimental Protocols
The following are generalized protocols. Specific parameters must be optimized for the particular instrument and sample.
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min.
Detection: 254 nm or wavelength maximum of the analyte.
Sample Preparation: Accurately weigh and dissolve ~1 mg/mL in a suitable diluent (e.g., 50:50 Water:Acetonitrile).
Analysis: Inject the sample and integrate all peaks. Calculate purity based on the area percent of the main peak relative to the total area of all peaks.
Protocol 2: NMR Structural Confirmation
System: 400 MHz (or higher) NMR spectrometer.
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[14]
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
2D NMR (Optional but Recommended): Acquire COSY and HSQC spectra to confirm H-H and C-H correlations.
Data Processing: Process the spectra (Fourier transform, phase, and baseline correction) and integrate the ¹H signals. Assign all peaks to the corresponding atoms in the structure.
Protocol 3: HRMS Analysis
System: ESI-QTOF or ESI-Orbitrap Mass Spectrometer.
Mode: Positive ion mode.
Infusion: Infuse the sample solution (prepared as for HPLC) directly or via LC-MS coupling.
Data Acquisition: Acquire a full scan spectrum in high-resolution mode.
Analysis: Determine the accurate mass of the [M+H]⁺ ion and use software to calculate the elemental composition, comparing it to the theoretical value for C₁₀H₁₅N₂O₂⁺.
Conclusion
The characterization of a reference standard for 1-(furan-3-carbonyl)-3-methylpiperazine is a rigorous, multi-step process that requires the synthesis of data from several orthogonal analytical techniques. While NMR and MS provide the definitive structural identity, HPLC is the workhorse for purity assessment. Thermal analysis provides critical information about the material's solid-state properties and solvent/water content. By comparing the results from these techniques, a comprehensive and scientifically sound profile can be established, ensuring the material is fit for its intended purpose as a primary reference standard. This structured approach underpins data integrity in research and is a fundamental requirement for regulatory compliance in drug development.
References
Challenges in HPLC Method Development for Impurity Identific
Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. (n.d.). IEEE Xplore.
A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010). American Pharmaceutical Review.
Mass spectra and major fragmentation patterns of piperazine designer drugs. (n.d.).
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024). Veeprho.
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). PubMed.
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. (n.d.). Benchchem.
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Pharma Focus Asia.
Method Development for Drug Impurity Profiling: Part 1. (2025).
Magnetic resonance spectrometry. (2026). Britannica.
Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. (2023). Preprints.org.
How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regul
Mass Fragmentation Characteristics of Piperazine Analogues. (2021). Journal of Chinese Mass Spectrometry Society.
Instrumentation: TGA and DSC Thermal Analysis. (n.d.). RJ Lee Group.
Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. (2014).
Analytical Techniques for Reference Standard Characteriz
ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. (1999). ICH.
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.).
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research.
Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). International Journal of Pharmaceutical and Phytopharmacological Research.
Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
Synthesis and Characterization of Three New Furan-Containing Terpyridine Deriv
A Researcher's Guide to Ensuring Reproducible Biological Assays for Novel Furan-Piperazine Compounds: The Case of 1-(Furan-3-carbonyl)-3-methylpiperazine
In the landscape of modern drug discovery, the quest for novel chemical entities with therapeutic potential is relentless. Among the myriad of scaffolds explored, molecules combining a furan ring with a piperazine moiety...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery, the quest for novel chemical entities with therapeutic potential is relentless. Among the myriad of scaffolds explored, molecules combining a furan ring with a piperazine moiety have garnered significant interest due to their potential to interact with a wide range of biological targets.[1][2][3][4] This guide focuses on a representative molecule, 1-(furan-3-carbonyl)-3-methylpiperazine , as a case study to address a critical challenge in preclinical research: the reproducibility of biological assays.
The furan nucleus is a versatile aromatic heterocycle found in numerous bioactive natural products and synthetic drugs, contributing to antibacterial, anti-inflammatory, and anticancer properties.[1][3][5] Similarly, the piperazine ring is considered a "privileged scaffold" in medicinal chemistry, forming the core of many approved drugs, including antipsychotics and anticancer agents.[2][4][6][7] The combination of these two pharmacophores in a single molecule, such as 1-(furan-3-carbonyl)-3-methylpiperazine, suggests a high potential for diverse biological activities. However, the very novelty that makes such compounds exciting also presents a challenge. The scientific literature on piperazine derivatives, for instance, contains claims with limited experimental support and interpretations based on narrow analog panels, underscoring the need for rigorous and reproducible biological validation.[6]
This guide provides a framework for researchers, scientists, and drug development professionals to design and execute robust biological assays for novel furan-piperazine compounds. We will delve into the causality behind experimental choices, describe self-validating protocols, and emphasize the importance of authoritative grounding to ensure that the generated data is both accurate and reproducible.
The Criticality of Compound Integrity and Characterization
Before delving into biological assays, it is paramount to establish the identity, purity, and stability of the test compound. Inconsistencies in these parameters are a primary source of irreproducible results.
Detailed Protocol for Compound Characterization:
Synthesis and Purification: The synthesis of 1-(furan-3-carbonyl)-3-methylpiperazine should follow established methods for N-acylation of piperazine derivatives.[6] Purification via column chromatography or recrystallization is essential to remove starting materials, byproducts, and residual solvents.
Structural Verification: The chemical structure should be unequivocally confirmed using:
NMR Spectroscopy (¹H and ¹³C): To verify the connectivity of atoms and the overall structure.
Mass Spectrometry (MS): To confirm the molecular weight.
Purity Assessment: The purity of the compound should be determined using a high-resolution method such as:
High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector or, ideally, a mass spectrometer (LC-MS), to quantify the purity to be >95%, preferably >98%.[8][9][10]
Solubility and Stability: The solubility of the compound in various solvents (e.g., DMSO, ethanol, aqueous buffers) should be determined. Its stability in these solvents and under assay conditions (e.g., temperature, light exposure) should also be assessed to prevent degradation during experiments.
Proposed Biological Assay Panel for 1-(Furan-3-carbonyl)-3-methylpiperazine
Given the known activities of furan and piperazine derivatives, a logical starting point for profiling 1-(furan-3-carbonyl)-3-methylpiperazine would include assays for anticancer, anti-inflammatory, and central nervous system (CNS) activities.
Anticancer Activity: Cytotoxicity Screening
Many furan-piperazine hybrids have demonstrated cytotoxic effects against various cancer cell lines.[11][12] A primary screen to assess this potential is crucial.
Detailed Protocol for MTT Cytotoxicity Assay:
Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma, MCF-7 breast carcinoma) in their recommended media until they reach logarithmic growth phase.
Cell Seeding: Harvest the cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow the cells to adhere overnight.
Compound Treatment: Prepare a stock solution of 1-(furan-3-carbonyl)-3-methylpiperazine in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
Incubation: Treat the cells with the compound dilutions and incubate for a defined period (e.g., 48 or 72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Causality and Reproducibility:
Cell Line Authentication: Use authenticated cell lines to ensure the biological system is consistent.
Passage Number: Use cells within a defined low passage number range to avoid phenotypic drift.
Seeding Density: Optimize seeding density to ensure cells are in the exponential growth phase during the assay.
Positive Control: A positive control with a known IC50 validates the assay's sensitivity and performance.
Furan and piperazine derivatives have been reported to possess anti-inflammatory properties.[12][13] A common in vitro model for assessing anti-inflammatory potential is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Detailed Protocol for Griess Assay for NO Production:
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
Compound Pre-treatment: Treat the cells with various concentrations of 1-(furan-3-carbonyl)-3-methylpiperazine for 1 hour.
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. Include wells with untreated cells (negative control) and cells treated with LPS alone (positive control).
Incubation: Incubate the plate for 24 hours.
Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
Data Acquisition: Measure the absorbance at 540 nm. The amount of nitrite, a stable metabolite of NO, is proportional to the absorbance.
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC50 for NO inhibition.
Cytotoxicity Assessment: Concurrently perform an MTT assay on the same cells to ensure that the observed decrease in NO is not due to cytotoxicity.
Workflow for Anti-inflammatory Assay:
Caption: Workflow for assessing the anti-inflammatory activity of a test compound.
CNS Activity: Receptor Binding Assays
The piperazine scaffold is a key component of many CNS-active drugs.[4] Therefore, screening 1-(furan-3-carbonyl)-3-methylpiperazine against a panel of CNS receptors (e.g., dopamine, serotonin, histamine receptors) is a logical step.[13]
General Protocol for Radioligand Binding Assay:
Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor or from specific brain regions.
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the target receptor, and various concentrations of the test compound.
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
Data Analysis: Determine the ability of the test compound to displace the radioligand and calculate the inhibition constant (Ki).
Hypothetical Signaling Pathway for a CNS-active Compound:
Caption: Hypothetical signaling pathway modulated by a GPCR antagonist.
Ensuring Trustworthiness and Authoritative Grounding
To build a foundation of trust in your findings, every step of the experimental process must be transparent and well-documented.
Self-Validating Systems: Each assay should include appropriate controls (positive, negative, and vehicle) to validate the results of each experiment. For example, in a cytotoxicity assay, a known cytotoxic agent serves as a positive control, while untreated cells serve as a negative control.
In-Text Citations and Comprehensive References: Ground your experimental design in established methodologies. When adapting a protocol or making a mechanistic claim, cite authoritative sources. This not only lends credibility to your work but also allows other researchers to trace your steps.
Data Reporting: Report data with measures of variance (e.g., standard deviation or standard error of the mean) from multiple independent experiments. This provides a clear indication of the reproducibility of your findings.
By adopting a meticulous and well-documented approach, researchers can confidently assess the biological activities of novel compounds like 1-(furan-3-carbonyl)-3-methylpiperazine. This guide provides a starting framework, but the principles of rigorous compound characterization, robust assay design with appropriate controls, and transparent data reporting are universally applicable to ensure the reproducibility and impact of your research.
References
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
Discovery of potent furan piperazine sodium channel blockers for treatment of neuropathic pain - PubMed. (2008).
Repeatability of the retention times, surface areas of piperazine... | Download Scientific Diagram - ResearchGate. (n.d.).
Design, synthesis and biological evaluation of rhein–piperazine–furanone hybrids as potential anticancer agents - PMC. (n.d.).
Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Publishing. (n.d.). Royal Society of Chemistry.
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research.
(PDF) Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents. (n.d.).
Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research.
Synthesis and biological evaluation of some novel furan derivatives - ResearchGate. (2025).
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. (n.d.).
(PDF) Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl} - ResearchGate. (n.d.).
Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - MDPI. (2016). MDPI.
Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl) - IJNRD.org. (2024). International Journal of Novel Research and Development.
Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evalu
Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC. (n.d.).
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (n.d.). Oriental Journal of Chemistry.
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (2023). MDPI.
Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential - Frontiers. (2017). Frontiers.
Synthesis and Bioassay of a New Class of Furanyl-1,3,4-Oxadiazole Derivatives - PMC. (n.d.).
exploring pharmacological significance of piperazine scaffold - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2016). World Journal of Pharmaceutical Research.
Medicinal significance of furan derivatives: A Review - ResearchGate. (2009).
Personal protective equipment for handling 1-(furan-3-carbonyl)-3-methylpiperazine
As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic system. 1-(furan-3-carbonyl)-3-methylpiperazine is a highly specialized building block frequently...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic system. 1-(furan-3-carbonyl)-3-methylpiperazine is a highly specialized building block frequently utilized in the synthesis of advanced therapeutics, including antidiabetic agents and RNA-dependent RNA viral polymerase inhibitors (such as those targeting HCV NS5B) [1].
However, its structural motifs dictate a rigorous safety protocol. Because this is a specialized research chemical, we must extrapolate its toxicological profile from its core structural analogs: piperazine and furan derivatives. Piperazine derivatives are notorious for causing severe skin burns, serious eye damage, and acting as potent respiratory sensitizers [2]. The addition of the furan-3-carbonyl moiety increases the molecule's lipophilicity, thereby enhancing its potential for rapid dermal absorption [4].
To build a self-validating safety system, you must understand the causality behind the required Personal Protective Equipment (PPE). Standard laboratory precautions are insufficient; you must design your defenses around the specific chemical behavior of this compound.
Mechanistic Hazard Profile & PPE Justification
The hazards of 1-(furan-3-carbonyl)-3-methylpiperazine stem directly from its molecular architecture:
Ocular & Dermal Corrosivity: The amine nitrogen in the piperazine ring is highly basic. Upon contact with physiological moisture (eyes, sweat), it undergoes rapid alkaline hydrolysis of local tissue, leading to the saponification of lipids and immediate protein denaturation [2].
Enhanced Dermal Penetration: The lipophilic furan ring acts as a penetration enhancer, meaning the corrosive piperazine core can bypass the stratum corneum more efficiently than unsubstituted piperazine.
Respiratory Sensitization: Inhalation of fine powders of piperazine derivatives can trigger IgE-mediated immune responses. Repeated exposure often leads to occupational asthma and severe respiratory tract irritation [3].
Fig 1: Mechanistic pathways of exposure to piperazine derivatives and corresponding PPE defenses.
Comprehensive PPE Matrix
Based on the extrapolated GHS classifications (Skin Corr. 1B, Eye Dam. 1, Resp. Sens. 1) [2], the following PPE matrix is mandatory for handling 1-(furan-3-carbonyl)-3-methylpiperazine in powder or highly concentrated solution forms.
PPE Category
Required Specification
Mechanistic Rationale & Self-Validation
Eye/Face Protection
Indirect-vented chemical safety goggles AND a full face shield.
Rationale: Prevents basic amine dust/splashes from causing rapid corneal saponification. Validation: Ensure goggles form a complete seal against the face before entering the hood.
Rationale: The furan moiety's lipophilicity can degrade thin latex/nitrile. Double gloving prevents breakthrough. Validation: Perform a visual inflation test on outer gloves prior to donning to check for micro-tears.
Body Protection
Flame-resistant (FR) lab coat with Tyvek/Tychem disposable sleeves.
Rationale: Prevents powder accumulation on porous cotton fabrics, which could lead to delayed dermal burns.
Respiratory Protection
NIOSH-approved N95 or P100 particulate respirator (if handled outside a closed system).
To ensure scientific integrity and operator safety, follow this step-by-step methodology when weighing and solubilizing the compound.
Step 1: Environmental Preparation & Verification
Verify the chemical fume hood has a face velocity of at least 80–100 feet per minute (fpm).
Clear the hood of all incompatible materials. Critical: Piperazine derivatives must strictly avoid contact with strong oxidizers (peroxides, nitrates, permanganates) as violent, explosive reactions can occur[3].
Step 2: PPE Donning Sequence
Don the FR lab coat and secure all closures.
Don the inner pair of 4-mil nitrile gloves.
Attach Tyvek sleeves over the lab coat cuffs.
Don the outer 8-mil nitrile gloves, pulling the cuffs over the Tyvek sleeves to create a continuous barrier.
Don the N95/P100 respirator, followed by safety goggles and the face shield.
Step 3: Closed-System Weighing
Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Anti-static boats prevent the fine, basic powder from repelling and aerosolizing into the operator's breathing zone.
Use a dedicated, grounded stainless-steel spatula to transfer the compound.
Cap the source bottle immediately after transfer to minimize ambient moisture absorption (piperazines are highly hygroscopic).
Step 4: Solubilization
Transfer the weighed powder into a pre-labeled volumetric flask.
Add the appropriate organic solvent (e.g., DMSO or DMF for drug discovery assays) slowly.
Seal the flask with a PTFE-lined cap before vortexing. Never sonicate an open vessel containing this compound, as it will generate highly toxic, basic aerosols.
Fig 2: Step-by-step operational workflow for the safe handling and disposal of the compound.
Spill Response and Disposal Plan
Trust in laboratory safety is built on knowing exactly how to handle failure states.
Immediate Spill Response:
Do NOT sweep. Sweeping piperazine powders will aerosolize the sensitizing agent.
Cover the powder spill with damp, absorbent laboratory pads (using water or a dilute, weak acid like 1% acetic acid to neutralize the basic amine).
Carefully scoop the pads into a heavy-duty, sealable hazardous waste bag using a plastic dustpan.
Wash the spill area with copious amounts of water and a mild detergent.
Waste Segregation & Disposal:
Classification: Dispose of as Basic Organic Hazardous Waste .
Segregation: Ensure the waste container does not contain halogenated solvents or strong oxidizing agents.
Labeling: Clearly label the waste container with "Contains Corrosive/Sensitizing Piperazine Derivatives."
References
WO2010034671A1 - Pyrine or pyrazine derivatives for treating hcv - Google Patents. Google Patents.
Piperazine Anhydrous Safety Data Sheet. TCI Chemicals.
Piperazine SDS, 110-85-0 Safety Data Sheets. ECHEMI.